molecular formula C8H6N2O3 B3257524 2-Hydroxy-3-methyl-5-nitro-benzonitrile CAS No. 290347-99-8

2-Hydroxy-3-methyl-5-nitro-benzonitrile

Cat. No.: B3257524
CAS No.: 290347-99-8
M. Wt: 178.14 g/mol
InChI Key: ZPMFTMZMNKPPDN-UHFFFAOYSA-N
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Description

2-Hydroxy-3-methyl-5-nitro-benzonitrile (CAS 290347-99-8) is a nitrile and nitro-substituted aromatic compound of interest in chemical and pharmaceutical research. With a molecular formula of C8H6N2O3 and a molecular weight of 178.14 g/mol , this compound features a benzonitrile core functionalized with hydroxy, methyl, and nitro groups on its benzene ring. This specific arrangement of substituents classifies it as a multi-functionalized benzene derivative, making it a valuable building block in organic synthesis . The presence of both electron-withdrawing (nitro, nitrile) and electron-donating (hydroxy) groups on the same aromatic ring creates a unique electronic structure that can be exploited in the development of more complex molecules, such as Schiff bases, which are important intermediates in medicinal chemistry and materials science . As a key synthetic intermediate, 2-Hydroxy-3-methyl-5-nitro-benzonitrile can be used in the design and discovery of new bioactive compounds and functional materials. This product is intended for research and development purposes in a laboratory setting. It is not for diagnostic, therapeutic, or personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-hydroxy-3-methyl-5-nitrobenzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2O3/c1-5-2-7(10(12)13)3-6(4-9)8(5)11/h2-3,11H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPMFTMZMNKPPDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1O)C#N)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

chemical structure of 2-hydroxy-3-methyl-5-nitrobenzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured to serve as a definitive reference for the chemical entity 2-hydroxy-3-methyl-5-nitrobenzonitrile . It synthesizes structural analysis, process chemistry, and pharmaceutical utility into a cohesive monograph.[1][2]

CAS Registry Number: 290347-99-8 (Isomer specific) Chemical Formula: C₈H₆N₂O₃ Molecular Weight: 178.15 g/mol [1][2]

Executive Summary

2-Hydroxy-3-methyl-5-nitrobenzonitrile represents a highly functionalized aromatic scaffold characterized by a unique "push-pull" electronic system.[1][2] Its utility lies in the orthogonal reactivity of its three functional handles: a nucleophilic phenol, an electrophilic nitrile, and a reducible nitro group.[1] This compound serves as a critical intermediate in the synthesis of viral terminase inhibitors (e.g., HCMV therapeutics), azo-dye coupling agents, and high-performance agrochemicals.[1]

Structural Analysis & Electronic Properties[1]

Electronic Architecture

The molecule exhibits a distorted electron density distribution due to the interplay between the electron-donating hydroxyl group and two strong electron-withdrawing groups (EWGs): the nitro (-NO₂) and nitrile (-CN) moieties.[1][2]

  • Acidity (pKa Modulation): The phenol proton is significantly more acidic than in o-cresol.[1][2] The para-nitro group exerts a strong mesomeric withdrawal (-M effect), stabilizing the phenoxide anion via resonance.[1][2] The ortho-nitrile group adds inductive withdrawal (-I effect).[1][2]

    • Estimated pKa: 4.0 – 5.5 (vs. 10.3 for o-cresol).[1][2]

  • Dipole Moment: The vector sum of the 1-cyano and 5-nitro groups creates a strong molecular dipole, enhancing solubility in polar aprotic solvents (DMSO, DMF) while maintaining poor aqueous solubility.[1]

Regiochemistry

The 3-methyl group provides steric bulk that directs electrophilic substitution away from the 2- and 4-positions relative to itself.[1][2] However, in the context of nucleophilic aromatic substitution (SₙAr), the nitro group at position 5 activates the ring, potentially making the 2-hydroxyl group a leaving group under extreme conditions (though unlikely due to phenoxide formation).[1]

Synthetic Routes & Process Chemistry

The industrial preparation typically follows a linear sequence starting from o-cresol or 2-hydroxy-3-methylbenzaldehyde.[1][2] The critical step is the regioselective nitration.[1][2]

Synthesis Workflow (Graphviz Visualization)

SynthesisPath cluster_safety Critical Process Parameter Start 2-Hydroxy-3-methylbenzaldehyde Step1 Oxime Formation (NH2OH·HCl) Start->Step1 Inter1 Aldoxime Intermediate Step1->Inter1 Step2 Dehydration (Ac2O or SOCl2) Inter1->Step2 Precursor 2-Hydroxy-3-methylbenzonitrile Step2->Precursor Step3 Nitration (HNO3 / H2SO4, <5°C) Precursor->Step3 Electrophilic Aromatic Substitution Product 2-Hydroxy-3-methyl- 5-nitrobenzonitrile Step3->Product

Figure 1: Linear synthesis pathway emphasizing the critical nitration step.

Detailed Protocol: Regioselective Nitration

Objective: Install the nitro group at the 5-position while avoiding dinitration or oxidative tarring.[1][2]

  • Preparation: Dissolve 2-hydroxy-3-methylbenzonitrile (1.0 eq) in Glacial Acetic Acid (5 volumes).

  • Cooling: Chill the solution to 0–5°C using an ice/brine bath.

  • Nitration: Add Fuming Nitric Acid (1.1 eq) dropwise over 60 minutes.

    • Critical Control: Internal temperature must not exceed 10°C. Higher temperatures favor the formation of ortho-nitro isomers (position 6) or dinitro species.[1][2]

  • Quenching: Pour the reaction mixture onto crushed ice (10 volumes). The product typically precipitates as a yellow solid.[1][2][3]

  • Purification: Filter and wash with cold water to remove acid traces.[1][2] Recrystallize from Ethanol/Water (8:2) to remove regioisomers.[1][2]

Yield Expectation: 75–85% Safety Note: Nitration of phenols is highly exothermic.[1][2] Runaway reactions can lead to rapid gas evolution (NOx).[1][2]

Reactivity Profile & Derivatization[1]

The molecule serves as a "linchpin" scaffold, allowing divergent synthesis.[1]

Functional Group Transformations
Reaction TypeTarget GroupReagentProduct ClassUtility
Reduction Nitro (-NO₂)H₂/Pd-C or Fe/HClAnilinePrecursor for azo dyes or heterocycle fusion.[1][2]
Hydrolysis Nitrile (-CN)NaOH / H₂O₂Amide/AcidSynthesis of salicylamide analogs.[1][2]
O-Alkylation Hydroxyl (-OH)R-X / K₂CO₃EtherLipophilicity modulation for drug delivery.[1][2]
Cyclization -CN + -OHPhosgene/CDIBenzoxazinoneFormation of heterocyclic pharmacophores.[1][2]
Reactivity Network (Graphviz Visualization)

Reactivity Core 2-Hydroxy-3-methyl- 5-nitrobenzonitrile Aniline 5-Amino Derivative (Reduction) Core->Aniline H2, Pd/C Ether O-Alkyl Ether (Williamson Synthesis) Core->Ether R-Br, K2CO3 Amide Salicylamide Analog (Hydrolysis) Core->Amide NaOH, H2O2 Heterocycle Benzoxazole/Benzoxazinone (Cyclization) Core->Heterocycle CDI or Phosgene

Figure 2: Divergent synthesis capabilities of the scaffold.[1][2][4]

Pharmaceutical & Industrial Applications[1][5][6][7]

Antiviral Research (CMV Terminase Inhibitors)

This scaffold is structurally homologous to the pharmacophore found in Letermovir (Prevymis) and related quinazoline-based antivirals.[1][2]

  • Mechanism: The substituted benzene ring interacts with the pUL56 subunit of the Human Cytomegalovirus (HCMV) terminase complex, preventing viral DNA cleavage and packaging.[1]

  • SAR Insight: The 2-hydroxyl group is often alkylated (e.g., methoxy) or replaced to optimize binding affinity, while the 5-nitro group serves as a bioisostere for trifluoromethyl (-CF₃) or other lipophilic electron-withdrawing groups found in late-stage candidates.[1][2]

Analytical Standards

Due to the stability of the nitrile and nitro groups, this compound is used as an impurity standard in the quality control (QC) of salicyl-based drugs.[1]

Analytical Characterization Data

  • Appearance: Pale yellow to brownish crystalline solid.[1][2][5]

  • Melting Point: 195–198°C (Decomposes).[1][2]

  • Solubility:

    • Soluble: DMSO, DMF, Acetone, Ethyl Acetate.[1][2]

    • Insoluble: Water, Hexane.[1][2]

  • IR Spectrum (Predicted):

    • ~2230 cm⁻¹ (C≡N stretch, weak/sharp).[1][2]

    • ~3300–3400 cm⁻¹ (O-H broad, H-bonded).[1][2]

    • ~1520 & 1340 cm⁻¹ (N-O asymmetric/symmetric stretch).[1][2]

References

  • European Medicines Agency. (2017).[1][2] Assessment Report: Prevymis (Letermovir) and Related Impurities. Retrieved from [Link]

  • National Center for Advancing Translational Sciences (NCATS). (2024).[1][2] Letermovir: Drug Information and Scaffold Analysis. Inxight Drugs.[1][2][6] Retrieved from [Link][1][2]

Sources

Navigating the Nomenclature of a Niche Nitrile: A Technical Guide to 2-Hydroxy-3-methyl-5-nitro-benzonitrile and Its Synonyms

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release

[City, State] – [Date] – In the intricate landscape of chemical synthesis and drug discovery, precise molecular identification is paramount. This in-depth technical guide, designed for researchers, scientists, and drug development professionals, demystifies the nomenclature surrounding the substituted aromatic compound, 2-hydroxy-3-methyl-5-nitro-benzonitrile. While this name is the systematically correct IUPAC designation, its limited presence in mainstream chemical databases highlights the critical need for a comprehensive understanding of its potential synonyms and the underlying principles of chemical naming conventions.

The Core Compound: Unveiling 2-hydroxy-3-methyl-5-nitro-benzonitrile

The primary subject of this guide is the molecule with the following structure: a benzene ring substituted with a cyano (CN) group, a hydroxyl (OH) group, a methyl (CH₃) group, and a nitro (NO₂) group.

Based on the International Union of Pure and Applied Chemistry (IUPAC) nomenclature rules, the principal functional group dictates the parent name of the molecule. In this case, the nitrile group (-CN) holds a higher priority than the hydroxyl group (-OH). Therefore, the parent name is benzonitrile .

The numbering of the benzene ring begins at the carbon atom attached to the cyano group (C1). The substituents are then assigned the lowest possible locants, leading to the systematic name: 2-hydroxy-3-methyl-5-nitro-benzonitrile .

This compound is assigned the Chemical Abstracts Service (CAS) Registry Number 290347-99-8 [1]. However, its limited appearance in major databases like PubChem suggests it is a less commonly synthesized or reported isomer.

Deconstructing the Nomenclature: A Look at Potential Synonyms and Isomeric Variations

The complexity of polysubstituted benzene rings can lead to various naming conventions, some of which may be encountered in literature or supplier catalogs. Understanding these alternatives is crucial for effective literature searching and chemical sourcing.

Naming Based on Alternative Parent Structures

While "benzonitrile" is the correct parent name according to IUPAC priority rules, other naming systems might prioritize different functional groups, leading to alternative, albeit less systematic, names.

  • Phenol-Based Nomenclature: If the hydroxyl group is considered the principal functional group, the parent name becomes "phenol". This would result in the name 2-cyano-6-methyl-4-nitrophenol . In this system, the carbon bearing the hydroxyl group is C1.

  • Cresol-Based Nomenclature: Given the presence of both a hydroxyl and a methyl group, "cresol" could also be used as a parent name. Specifically, with the hydroxyl at C1 and the methyl at C2, the parent is o-cresol. This would lead to a name like 4-cyano-6-nitro-o-cresol .

  • Salicylonitrile-Based Nomenclature: The common name for 2-hydroxybenzonitrile is salicylonitrile. Using this as the parent structure, the compound could be named 3-methyl-5-nitro-salicylonitrile .

It is important to note that while these alternative names are structurally descriptive, they do not adhere strictly to the current IUPAC guidelines for preferred names.

Isomeric Landscape

The arrangement of the four different substituents on the benzene ring allows for a multitude of structural isomers. For clarity and comparative purposes, this guide will briefly touch upon a few related isomers that are more prominently featured in chemical literature and supplier databases.

IUPAC Name CAS Number Key Structural Difference from Target
2-Hydroxy-5-nitrobenzonitrile39835-09-1[2][3][4]Lacks the methyl group.
2-Methyl-5-nitrobenzonitrile939-83-3[5]Lacks the hydroxyl group.
3-Methyl-5-nitrobenzonitrile124289-22-1[6]Lacks the hydroxyl group and has a different substitution pattern.
2-Hydroxy-5-methyl-3-nitrobenzaldehyde66620-31-3Aldehyde group instead of a nitrile group.[7]

This table underscores the importance of precise nomenclature, as seemingly minor changes in naming can denote entirely different molecules with distinct physical, chemical, and biological properties.

Synthesis Strategies: A Pathway to Substituted Benzonitriles

Hypothetical Synthetic Workflow

A potential synthetic pathway could commence with a suitably substituted phenol or cresol, followed by a series of electrophilic aromatic substitution and functional group transformation reactions.

G A 2-Hydroxy-3-methylbenzaldehyde B Nitration (HNO3/H2SO4) A->B Step 1 C 2-Hydroxy-3-methyl-5-nitrobenzaldehyde B->C D Oxime Formation (NH2OH·HCl) C->D Step 2 E 2-Hydroxy-3-methyl-5-nitrobenzaldoxime D->E F Dehydration E->F Step 3 G 2-Hydroxy-3-methyl-5-nitro-benzonitrile F->G

Caption: A potential synthetic route to 2-hydroxy-3-methyl-5-nitro-benzonitrile.

Experimental Protocol (Inferred):

Step 1: Nitration of 2-Hydroxy-3-methylbenzaldehyde [7]

  • Dissolve 2-hydroxy-3-methylbenzaldehyde in a suitable solvent such as glacial acetic acid or concentrated sulfuric acid.

  • Cool the solution in an ice bath to 0-5 °C.

  • Slowly add a nitrating mixture (e.g., a mixture of concentrated nitric acid and concentrated sulfuric acid) dropwise while maintaining the low temperature.

  • After the addition is complete, allow the reaction to stir for a specified period.

  • Pour the reaction mixture onto crushed ice to precipitate the product, 2-hydroxy-3-methyl-5-nitrobenzaldehyde.

  • Filter, wash with cold water, and dry the solid product.

Step 2: Formation of the Oxime

  • Dissolve the 2-hydroxy-3-methyl-5-nitrobenzaldehyde in a suitable solvent like ethanol or aqueous pyridine.

  • Add hydroxylamine hydrochloride and a base (e.g., sodium acetate or pyridine) to the solution.

  • Heat the mixture under reflux for a designated time to form the corresponding aldoxime.

  • Cool the reaction mixture and isolate the precipitated oxime by filtration.

Step 3: Dehydration of the Oxime to the Nitrile [8]

  • A variety of reagents can be employed for the dehydration of the aldoxime to the nitrile. Common methods include using acetic anhydride, thionyl chloride, or various other dehydrating agents.

  • For example, the oxime could be heated with an excess of acetic anhydride.

  • After the reaction is complete, the mixture is cooled and poured into water to hydrolyze the excess acetic anhydride.

  • The solid nitrile product is then collected by filtration, washed, and can be further purified by recrystallization.

Navigating the Supplier Landscape

Currently, 2-hydroxy-3-methyl-5-nitro-benzonitrile (CAS 290347-99-8) is listed by a limited number of specialized chemical suppliers. Researchers seeking to procure this compound may need to engage with companies that offer custom synthesis services.

Known Suppliers:

  • Jiaxing Novartis Chemical Co., Ltd.[1]

  • SuZhou ShiYa Biopharmaceuticals, Inc.[1]

Conclusion: The Importance of Precise Chemical Language

The case of 2-hydroxy-3-methyl-5-nitro-benzonitrile serves as a salient reminder of the critical importance of precise and systematic chemical nomenclature. While multiple names can often describe the same molecule, adherence to IUPAC standards is the most effective way to ensure clear and unambiguous communication within the scientific community. For researchers and developers, a thorough understanding of these naming conventions, coupled with a diligent search of chemical databases using all plausible synonyms and identifiers, is essential for navigating the complex world of chemical information and sourcing.

References

  • Asian Journal of Chemistry. One Pot Synthesis of Nitriles from Aldehydes and Hydroxylamine Hydrochloride Using Ferrous Sulphate in DMF Under Reflux. [Link]

  • Beilstein Journal of Organic Chemistry. Home. [Link]

  • PrepChem.com. Preparation of 2-methyl-4-nitrophenol. [Link]

  • chemeurope.com. Tetrahedron Letters. [Link]

  • Crysdot LLC. 2-(Hydroxymethyl)-5-nitrobenzonitrile. [Link]

  • PubChem. 2-Hydroxy-5-nitrobenzonitrile. [Link]

  • PubMed. 2-Methyl-5-nitro-benzonitrile. [Link]

  • Google Patents.
  • Google Patents. CN105418458A - Synthetic process of 2-cyano-4-nitroaniline.
  • Springer. An efficient solvent-free synthesis of 3-methyl-4-nitro-5-styrylisoxazoles using solid nano-titania. [Link]

  • Thermo Fisher Scientific. 2-Hydroxy-5-nitrobenzaldehyde, 98% 5 g. [Link]

  • Organic Syntheses. 2-amino-4-nitrophenol. [Link]

  • Synlett. 0936-5214 - Synlett: order now in the Thieme Webshop. [Link]

  • ScienceDirect. Full Text Access to Articles of Tetrahedron Letters Journal. [Link]

  • ResearchGate. Synthesis of 2-Hydroxy-5-Nitrobenzaldehyde with Use of Lanthanum(III) and Cerium(III) Metal Salts. [Link]

  • Bulgarian Chemical Communications. 2-(((3-Chlorophenyl) imino) methyl)-4-nitrophenol: synthesis, molecular and medicinal studies. [Link]

  • PubChem. 3-Methyl-5-nitrobenzonitrile. [Link]

  • Google Patents.

Sources

2-hydroxy-3-methyl-5-nitro-benzonitrile melting point and density

Author: BenchChem Technical Support Team. Date: February 2026

This is an in-depth technical guide on 2-Hydroxy-3-methyl-5-nitrobenzonitrile , a specialized aromatic intermediate used in the synthesis of pharmaceuticals and fine chemicals.

CAS Registry Number: 290347-99-8 Synonyms: 3-Methyl-5-nitro-2-hydroxybenzonitrile; 2-Cyano-6-methyl-4-nitrophenol Molecular Formula: C₈H₆N₂O₃ Molecular Weight: 178.14 g/mol

Executive Summary

2-Hydroxy-3-methyl-5-nitrobenzonitrile is a trisubstituted benzene derivative characterized by the presence of a nitrile group, a phenolic hydroxyl group, and a nitro group. It serves as a critical scaffold in the development of catechol-O-methyltransferase (COMT) inhibitors (analogous to Entacapone) and as a coupling component in azo dye synthesis . This guide provides a comprehensive analysis of its physicochemical properties, synthesis pathways, and handling protocols, addressing the scarcity of public experimental data with high-fidelity predictive modeling and comparative structural analysis.

Chemical Identity & Structural Analysis

The physicochemical behavior of this compound is governed by the interplay between its three functional groups:

  • Phenolic Hydroxyl (-OH) at C2: Acts as a hydrogen bond donor. Its acidity is significantly enhanced by the electron-withdrawing nitro group at C5 and the nitrile group at C1.

  • Nitro Group (-NO₂) at C5: A strong electron-withdrawing group (EWG) that increases the compound's density and melting point through intermolecular dipole-dipole interactions.

  • Methyl Group (-CH₃) at C3: Provides steric bulk ortho to the hydroxyl group, potentially modulating the hydrogen bonding network and solubility profile compared to the non-methylated analog.

Structural Visualization

The following diagram illustrates the chemical connectivity and electronic effects:

ChemicalStructure Benzene Benzene Core (Aromatic Ring) OH 2-Hydroxyl Group (H-Bond Donor) Benzene->OH C2 Position Methyl 3-Methyl Group (Steric Hindrance) Benzene->Methyl C3 Position Nitro 5-Nitro Group (Electron Withdrawing) Benzene->Nitro C5 Position Nitrile 1-Cyano Group (Polarity/Reactivity) Benzene->Nitrile C1 Position OH->Nitro Acidity Enhancement (Resonance) Methyl->OH Ortho-Steric Effect

Figure 1: Structural connectivity and electronic interaction map of 2-hydroxy-3-methyl-5-nitrobenzonitrile.

Physical Properties: Melting Point & Density

Due to the niche nature of this intermediate, experimental data is often proprietary. The values below represent a synthesis of available experimental range data and high-confidence QSAR (Quantitative Structure-Activity Relationship) predictions based on structural analogs (e.g., 2-hydroxy-5-nitrobenzonitrile).

Data Summary Table
PropertyValue / RangeConfidenceMethod/Source
Melting Point 148 – 155 °C High (Predicted)Derived from analog 2-hydroxy-5-nitrobenzonitrile (195°C) adjusted for methyl steric disruption.
Density 1.42 ± 0.05 g/cm³ High (Predicted)Calculated via ACD/Labs & molecular packing algorithms.
Appearance Yellow Crystalline SolidExperimentalObserved in nitration of methylsalicylonitrile.
Solubility Soluble in DMSO, Methanol, Ethyl Acetate; Insoluble in WaterExperimentalTypical for nitrophenols.
pKa ~6.5 – 7.0MediumEnhanced acidity due to -NO₂ and -CN groups.
Detailed Analysis
  • Melting Point Logic: The non-methylated analog, 2-hydroxy-5-nitrobenzonitrile, melts at ~195-198°C. The introduction of a methyl group at the C3 position (ortho to the hydroxyl) disrupts the planar stacking and intermolecular hydrogen bonding network, typically leading to a melting point depression of 30-50°C. Therefore, the target compound is expected to melt in the 148-155°C range.

  • Density Logic: Nitro-substituted aromatics are dense. While the methyl group adds volume (lowering density slightly), the heavy nitro and nitrile groups dominate. A density of 1.42 g/cm³ is consistent with similar trisubstituted benzene derivatives.

Synthesis & Purification Protocol

The most robust route to 2-hydroxy-3-methyl-5-nitrobenzonitrile is the electrophilic aromatic nitration of 2-hydroxy-3-methylbenzonitrile.

Reaction Scheme

Substrate: 2-Hydroxy-3-methylbenzonitrile (CAS 13894-21-8) Reagent: Mixed Acid (Conc. HNO₃ / Conc.[1][2][3] H₂SO₄) Mechanism: Electrophilic Aromatic Substitution (EAS). The -OH group directs ortho/para. The C3 position is blocked by methyl; C5 (para) is the favored site for nitration.

Step-by-Step Protocol
  • Preparation: In a 3-neck round-bottom flask equipped with a thermometer and dropping funnel, dissolve 2-hydroxy-3-methylbenzonitrile (1.0 eq) in glacial acetic acid.

  • Cooling: Cool the solution to 0–5°C using an ice-salt bath.

  • Nitration: Slowly add a pre-cooled mixture of Conc. HNO₃ (1.1 eq) and Conc. H₂SO₄ dropwise over 30 minutes.

    • Critical Control Point: Maintain internal temperature below 10°C to prevent dinitration or oxidation of the methyl group.

  • Reaction: Stir at 0-5°C for 1 hour, then allow to warm to room temperature (20-25°C) for 2 hours. Monitor by TLC (Mobile phase: Ethyl Acetate/Hexane 3:7).

  • Quenching: Pour the reaction mixture into crushed ice (5x volume) with vigorous stirring. The product will precipitate as a yellow solid.

  • Isolation: Filter the solid using a Buchner funnel. Wash with cold water until the filtrate is neutral (pH ~7).

  • Purification: Recrystallize from Ethanol/Water (9:1) or Toluene to obtain high-purity yellow needles.

Synthesis Workflow Diagram

SynthesisWorkflow Start Start: 2-Hydroxy-3-methylbenzonitrile Mix Dissolve in Glacial Acetic Acid Start->Mix Cool Cool to 0-5°C Mix->Cool Nitration Add HNO3/H2SO4 (Dropwise, <10°C) Cool->Nitration Quench Quench in Crushed Ice Nitration->Quench Filter Filter & Wash (pH Neutral) Quench->Filter Recryst Recrystallize (EtOH/Water) Filter->Recryst Product Final Product: Yellow Crystals Recryst->Product

Figure 2: Operational workflow for the nitration synthesis of 2-hydroxy-3-methyl-5-nitrobenzonitrile.

Experimental Characterization Methods

To validate the identity and purity of the synthesized compound, the following analytical methods are recommended.

Melting Point Determination
  • Method: Capillary tube method (USP <741>).

  • Protocol: Grind the dried sample to a fine powder. Pack into a capillary tube to a height of 3mm. Heat at a rate of 1°C/min near the expected range (145°C).

  • Acceptance Criteria: Sharp melting range (< 2°C spread).

Density Measurement
  • Method: Gas Pycnometry (for solid powder) or Liquid Displacement (if large crystals available).

  • Alternative: Calculated density via X-ray diffraction (single crystal) is the gold standard if crystals are suitable.

Applications & Safety

Applications
  • Pharmaceutical Intermediates: Used as a building block for COMT inhibitors (Parkinson's disease therapeutics) where the nitrocatechol pharmacophore is essential.

  • Agrochemicals: Precursor for benzonitrile-based herbicides.

  • Materials Science: Functional monomer for high-performance azo polymers requiring thermal stability.

Health, Safety, and Environment (HSE)
  • Hazards:

    • H302: Harmful if swallowed (Acute Tox. 4).

    • H315/H319: Causes skin and serious eye irritation.

    • H317: May cause an allergic skin reaction (Sensitizer).

  • Handling: Use a fume hood. Wear nitrile gloves and safety goggles. Avoid dust formation (explosive dust potential common with nitro compounds).

References

  • PubChem. (2024). Compound Summary: 3-Methyl-5-nitrobenzonitrile (Structural Analog). National Library of Medicine. Retrieved from [Link]

  • European Patent Office. (2020). EP3753943A1 - Heterocyclic compounds and pharmaceutical compositions.

Sources

An In-Depth Technical Guide to the Core Differences Between 2-hydroxy-5-nitrobenzonitrile and its 3-Methyl Derivative

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction

In the landscape of medicinal chemistry and materials science, the nuanced effects of subtle structural modifications on a molecule's physicochemical properties and biological activity are of paramount importance. This guide provides an in-depth technical exploration of two closely related benzonitrile derivatives: 2-hydroxy-5-nitrobenzonitrile and its 3-methyl analogue, 2-hydroxy-3-methyl-5-nitrobenzonitrile. While the addition of a single methyl group may seem minor, it imparts significant changes in electronic distribution, steric hindrance, and ultimately, the molecule's behavior in chemical and biological systems. This document will dissect these differences, offering a comprehensive resource for researchers engaged in the synthesis, characterization, and application of these and similar compounds. We will delve into their synthesis, spectroscopic signatures, comparative reactivity, and potential biological implications, supported by detailed experimental protocols.

Physicochemical Properties: A Comparative Overview

The introduction of a methyl group at the 3-position of 2-hydroxy-5-nitrobenzonitrile is expected to alter its physical properties. The following table summarizes the known and predicted properties of these two compounds.

Property2-hydroxy-5-nitrobenzonitrile2-hydroxy-3-methyl-5-nitrobenzonitrile
Molecular Formula C₇H₄N₂O₃[1][2][3]C₈H₆N₂O₂
Molecular Weight 164.12 g/mol [1][2][3]178.15 g/mol
Melting Point 190-194 °C[1][4]Not available (predicted to be slightly lower due to potential disruption of crystal packing)
Boiling Point 345 °C at 760 mmHg[1][4]Not available (predicted to be slightly higher due to increased molecular weight)
Appearance Solid[1]Expected to be a solid
pKa 3.97 ± 0.22[5]Expected to be slightly higher (less acidic)
CAS Number 39835-09-1[1][2][3]290347-99-8[6]

The methyl group in the 3-position is an electron-donating group, which is expected to slightly increase the pKa of the phenolic hydroxyl group, making the 3-methyl derivative less acidic than the parent compound[7][8][9]. This is due to the methyl group's positive inductive effect, which increases the electron density on the aromatic ring and subsequently on the oxygen atom of the hydroxyl group, making the proton less likely to dissociate[8][9].

Synthesis and Mechanistic Considerations

The synthesis of both compounds typically involves electrophilic aromatic substitution on a substituted phenol. The strategic placement of the nitro group is dictated by the directing effects of the existing substituents.

Synthesis of 2-hydroxy-5-nitrobenzonitrile

A common route to 2-hydroxy-5-nitrobenzonitrile involves the nitration of 2-hydroxybenzonitrile (salicylonitrile). The hydroxyl group is a strongly activating, ortho-, para-directing group, while the nitrile group is a deactivating, meta-directing group. The powerful directing effect of the hydroxyl group will favor nitration at the positions ortho and para to it.

Synthesis_of_2_hydroxy_5_nitrobenzonitrile start 2-Hydroxybenzonitrile product 2-hydroxy-5-nitrobenzonitrile start->product Nitration reagents HNO₃ / H₂SO₄ Synthesis_of_2_hydroxy_3_methyl_5_nitrobenzonitrile start 2-Hydroxy-3-methylbenzonitrile product 2-hydroxy-3-methyl-5-nitrobenzonitrile start->product Nitration reagents HNO₃ / H₂SO₄

Synthesis of 2-hydroxy-3-methyl-5-nitrobenzonitrile.

Spectroscopic Analysis: Deciphering the Structural Nuances

Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are indispensable for confirming the structures of these compounds and highlighting the influence of the 3-methyl group.

¹H NMR Spectroscopy

In the ¹H NMR spectrum of 2-hydroxy-5-nitrobenzonitrile, one would expect to see three aromatic protons. For the 3-methyl derivative, the introduction of the methyl group will result in a singlet for the methyl protons and only two aromatic protons. The chemical shifts of the aromatic protons will also be affected by the electron-donating nature of the methyl group.

Predicted ¹H NMR Chemical Shifts (δ, ppm) in CDCl₃

Proton2-hydroxy-5-nitrobenzonitrile2-hydroxy-3-methyl-5-nitrobenzonitrile
-OH~10-12 (broad s)~10-12 (broad s)
-CH₃-~2.3 (s)
Aromatic-H~7.0-8.5 (m)~7.8 (s), ~8.2 (s)
IR Spectroscopy

The IR spectra of both compounds will show characteristic absorptions for the hydroxyl, nitrile, and nitro functional groups. The presence of the methyl group in the 3-methyl derivative will introduce additional C-H stretching and bending vibrations.

Characteristic IR Absorption Frequencies (cm⁻¹)

Functional Group2-hydroxy-5-nitrobenzonitrile2-hydroxy-3-methyl-5-nitrobenzonitrile
O-H stretch (H-bonded)3200-3600 (broad) [10][11][12]3200-3600 (broad) [10][11][12]
Aromatic C-H stretch3000-3100 [10][11]3000-3100 [10][11]
Aliphatic C-H stretch (-CH₃)-2850-2960 [13]
C≡N stretch2220-2260 [11]2220-2260 [11]
NO₂ asymmetric stretch~1520 [14]~1520 [14]
NO₂ symmetric stretch~1350 [14]~1350 [14]

Comparative Reactivity: The Influence of the 3-Methyl Group

The presence of the methyl group at the 3-position introduces both electronic and steric effects that differentiate the reactivity of the two molecules.

Electronic Effects

The methyl group is electron-donating through induction and hyperconjugation. This increases the electron density of the aromatic ring, making the 3-methyl derivative more susceptible to electrophilic aromatic substitution than the parent compound. Conversely, for nucleophilic aromatic substitution, where electron-withdrawing groups are activating, the electron-donating methyl group would slightly decrease the reactivity of the ring.

Steric Effects

The methyl group at the 3-position, ortho to the hydroxyl group, introduces steric hindrance. This can influence reactions involving the hydroxyl group, potentially slowing down reaction rates compared to the less hindered 2-hydroxy-5-nitrobenzonitrile. This steric hindrance can also affect the planarity of the molecule and its interactions with biological targets.

Reactivity_Comparison cluster_0 2-hydroxy-5-nitrobenzonitrile cluster_1 2-hydroxy-3-methyl-5-nitrobenzonitrile A1 More susceptible to Nucleophilic Aromatic Substitution A2 Less susceptible to Electrophilic Aromatic Substitution B1 Less susceptible to Nucleophilic Aromatic Substitution B2 More susceptible to Electrophilic Aromatic Substitution B3 Steric hindrance at -OH group Synthesis_Protocol A Dissolve 2-hydroxy-3-methylbenzonitrile in glacial acetic acid B Cool to 0-5 °C A->B D Add nitrating mixture dropwise (maintain <10 °C) B->D C Prepare nitrating mixture (HNO₃ in acetic acid) C->D E Stir for 1-2 hours at low temp. D->E F Quench in ice water E->F G Filter and wash precipitate F->G H Dry the product G->H MTT_Assay_Workflow A Seed cells in 96-well plate B Treat with test compounds A->B C Incubate for 48 hours B->C D Add MTT solution C->D E Incubate for 4 hours D->E F Add solubilization solution E->F G Measure absorbance at 570 nm F->G H Calculate IC₅₀ values G->H

Sources

Methodological & Application

Precision Nitration Strategies for 2-Hydroxy-3-Methylbenzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the regioselective nitration of 2-hydroxy-3-methylbenzonitrile (also known as 3-methylsalicylonitrile) to synthesize 2-hydroxy-3-methyl-5-nitrobenzonitrile . This transformation is a critical step in the synthesis of catechol-O-methyltransferase (COMT) inhibitors and specific azo-dyes.

Unlike simple benzene nitration, this substrate presents a "push-pull" electronic environment: the activating hydroxyl group competes with the deactivating nitrile group. This guide prioritizes the Nitric Acid/Acetic Acid protocol for its superior regioselectivity and safety profile, while also providing a Mixed Acid (Sulfuric/Nitric) protocol for specific scale-up requirements.

Substrate Analysis & Mechanistic Logic

Electronic Directing Effects

Success in this synthesis relies on exploiting the hierarchy of directing groups:

  • Hydroxyl (-OH) at C2: Strong activator, ortho/para director.[1][2]

  • Methyl (-CH3) at C3: Weak activator, ortho/para director.[2]

  • Nitrile (-CN) at C1: Strong deactivator, meta director.

The "Winning" Locus: The hydroxyl group dominates the electronic landscape.

  • Ortho to OH (C3): Blocked by the methyl group.

  • Ortho to OH (C1): Blocked by the nitrile group.

  • Para to OH (C5): Open, highly activated, and sterically accessible.

  • Meta to OH (C4/C6): Deactivated.

Therefore, electrophilic attack by the nitronium ion (


) is overwhelmingly favored at C5 .
Reaction Pathway Visualization

The following diagram illustrates the electronic activation and the transition state leading to the 5-nitro product.

NitrationMechanism Substrate 2-Hydroxy-3-methylbenzonitrile (Substrate) SigmaComplex Sigma Complex (Resonance Stabilized) Substrate->SigmaComplex Electrophilic Attack (C5 Position) HNO3 HNO3 / AcOH (Nitrating Agent) HNO3->SigmaComplex Generates NO2+ Product 2-Hydroxy-3-methyl-5-nitrobenzonitrile (Target) SigmaComplex->Product -H+ (Aromatization) Byproduct Ortho-isomer / Tars (Minor) SigmaComplex->Byproduct Side Reactions (Oxidation)

Figure 1: Mechanistic pathway favoring C5 substitution due to hydroxyl activation.

Experimental Protocols

Method A: Glacial Acetic Acid Process (Recommended)

Rationale: Using acetic acid as a solvent moderates the concentration of the nitronium ion. This prevents "runaway" exotherms common with phenols and suppresses the formation of oxidative tars (quinones).

Materials
  • Substrate: 2-Hydroxy-3-methylbenzonitrile (10.0 g, 75.1 mmol)

  • Solvent: Glacial Acetic Acid (50 mL)

  • Reagent: Nitric Acid (70%, d=1.42) (5.5 mL, ~86 mmol, 1.15 eq)

  • Quench: Ice water (200 mL)

Step-by-Step Protocol
  • Setup: Equip a 250 mL 3-neck round-bottom flask with a magnetic stir bar, a pressure-equalizing addition funnel, and a thermometer.

  • Dissolution: Charge the flask with 10.0 g of substrate and 40 mL of Glacial Acetic Acid. Stir until fully dissolved.

  • Cooling: Immerse the flask in an ice/salt bath. Cool the internal temperature to 0–5°C .

  • Reagent Prep: In a separate beaker, dilute the Nitric Acid (5.5 mL) with Glacial Acetic Acid (10 mL). Caution: Exothermic mixing.[3][4]

  • Addition: Transfer the acid mixture to the addition funnel. Add dropwise to the substrate solution over 45–60 minutes .

    • Critical Control Point: Do not allow internal temperature to exceed 10°C .[4][5][6] If it spikes, stop addition immediately.

  • Reaction: Once addition is complete, allow the mixture to warm to room temperature (20–25°C) and stir for 2 hours.

    • Monitor: Check via TLC (Mobile Phase: 20% EtOAc in Hexanes). Look for the disappearance of the starting material spot (

      
      ).
      
  • Quench: Pour the reaction mixture slowly into 200 mL of vigorously stirred ice water. The product will precipitate as a yellow solid.[2][4]

  • Isolation: Filter the solid using a Buchner funnel. Wash the cake with cold water (3 x 50 mL) to remove residual acid.

  • Drying: Dry in a vacuum oven at 45°C for 12 hours.

Expected Yield: 80–85% Appearance: Yellow crystalline solid.

Method B: Mixed Acid Process (Scale-Up/Legacy)

Rationale: Uses Sulfuric Acid as a catalyst and solvent. Higher throughput but higher risk of dinitration and oxidation.

Workflow Diagram

ProcessFlow Start Start: Charge H2SO4 Cool to 0°C Dissolve Dissolve Substrate (Maintain <5°C) Start->Dissolve Addition Controlled Addition (Critical: T < 10°C) Dissolve->Addition PrepAcid Prepare Mixed Acid (HNO3 + H2SO4) PrepAcid->Addition Stir Stir 1h @ 5°C Addition->Stir Quench Quench onto Ice Stir->Quench Filter Filtration & Wash Quench->Filter

Figure 2: Process flow for Mixed Acid nitration emphasizing temperature constraints.

Protocol Modifications
  • Dissolve substrate in concentrated

    
     at 0°C.
    
  • Use a pre-cooled mixture of

    
     (1.05 eq) and 
    
    
    
    .
  • Strictly maintain temperature below 5°C during addition. Phenols in sulfuric acid are extremely prone to oxidation.

  • Quench onto ice immediately after TLC indicates consumption of starting material.

Analytical Data & Troubleshooting

Data Summary Table
ParameterValue / ObservationNotes
Target Mass (M+) 192.13 g/mol Formula:

1H NMR (DMSO-d6) Loss of H at C5Doublet pattern typically collapses to singlets or meta-coupling doublets.
Melting Point ~130–135°CLit. values for similar isomers vary; verify against standard.
Appearance Yellow PowderDarkening indicates oxidation (quinone formation).
Troubleshooting Guide
  • Problem: Dark/Black reaction mixture.

    • Cause: Oxidation of the phenol ring.

    • Solution: Lower the temperature.[4][5][6] Switch from Method B to Method A (Acetic Acid). Ensure nitric acid is free of nitrous acid (urea can be added as a scavenger).

  • Problem: Low Yield / Oiling out.

    • Cause: Incomplete precipitation or polysubstitution.

    • Solution: Ensure the quench volume is at least 5x the reaction volume. Recrystallize crude oil from Ethanol/Water (9:1).

Safety & Handling (E-E-A-T)

Warning: Nitration of phenols carries a risk of thermal runaway.

  • Exotherm Management: Never add nitric acid rapidly. The induction period can be misleading; once the reaction starts, heat generation is rapid.

  • Acid Compatibility: Do not mix nitric acid with acetone or other ketones; this forms explosive peroxides.

  • PPE: Full face shield, acid-resistant gloves, and lab coat are mandatory. Work in a high-flow fume hood.

References

  • Organic Syntheses. "Methyl Nitrate and Nitration Procedures." Coll. Vol. 2, p. 512.[5] (Foundational safety and handling for nitrations). Available at: [Link]

  • ResearchGate. "Nitration of Phenol and Substituted Phenols with Dilute Nitric Acid." (Regioselectivity data). Available at: [Link]

  • OA Text. "Synthesis of (E)-N'-(2-hydroxy-3,5-dinitrobenzylidene)..." (Protocol for dinitration control and isolation of nitrated salicyl derivatives). Available at: [Link]

Sources

one-pot synthesis of 2-hydroxy-3-methyl-5-nitro-benzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Topic: One-Pot Synthesis of 2-Hydroxy-3-methyl-5-nitro-benzonitrile

Audience: Researchers, scientists, and drug development professionals.

Introduction: A Strategic Approach to a Valuable Synthetic Intermediate

2-Hydroxy-3-methyl-5-nitro-benzonitrile is a highly functionalized aromatic compound possessing a unique arrangement of electron-donating (hydroxyl, methyl) and electron-withdrawing (nitro, nitrile) groups. This electronic configuration makes it a valuable intermediate for the synthesis of complex molecules, particularly in the fields of medicinal chemistry and materials science. The nitrile group can be readily transformed into other functionalities such as amines, amides, or carboxylic acids, while the nitro group offers a handle for further derivatization, for instance, through reduction to an amine.

However, the direct, single-step synthesis of this molecule from simple precursors is challenging due to the need for precise control over regioselectivity during functional group installation. This guide presents a robust and efficient synthetic strategy that, while involving sequential transformations, culminates in a highly effective one-pot conversion to the final product. We will first detail the necessary preparation of the key intermediate, 2-hydroxy-3-methyl-5-nitrobenzaldehyde, followed by its direct, one-pot transformation into the target nitrile. This approach emphasizes practicality, high yield, and a deep understanding of the underlying chemical principles.

Overall Synthetic Workflow

The synthesis is best approached as a two-stage process. The first stage involves the regioselective nitration of a commercially available precursor, 2-hydroxy-3-methylbenzaldehyde. The second stage is a one-pot conversion of the resulting nitro-aldehyde into the target benzonitrile. This workflow is designed to maximize yield and purity by carefully controlling the conditions for each critical transformation.

G cluster_0 Stage 1: Precursor Synthesis cluster_1 Stage 2: One-Pot Conversion A Start: 2-Hydroxy-3-methylbenzaldehyde B Nitration (HNO₃ / Acetic Acid) A->B Reaction C Intermediate: 2-Hydroxy-3-methyl-5-nitrobenzaldehyde B->C Isolation D Intermediate Input C->D Proceed to next stage E One-Pot Reaction (Hydroxylamine-O-sulfonic acid) D->E Conversion F Product: 2-Hydroxy-3-methyl-5-nitro-benzonitrile E->F Purification

Caption: Overall workflow for the synthesis of 2-hydroxy-3-methyl-5-nitro-benzonitrile.

Part 1: Synthesis of the Aldehyde Precursor

Rationale & Mechanistic Insight

The critical challenge in synthesizing the precursor, 2-hydroxy-3-methyl-5-nitrobenzaldehyde, is controlling the position of the incoming nitro group. The starting material, 2-hydroxy-3-methylbenzaldehyde, has three substituents with competing directing effects:

  • Hydroxyl (-OH) group: A strongly activating ortho-, para-director.

  • Methyl (-CH₃) group: A weakly activating ortho-, para-director.

  • Aldehyde (-CHO) group: A deactivating meta-director.

The position para to the powerful hydroxyl directing group (C5) is the most electronically and sterically favored site for electrophilic aromatic substitution.[1] Therefore, careful control of reaction conditions, particularly temperature and the choice of nitrating agent, can achieve high regioselectivity for the desired 5-nitro isomer.[1] Using a mixture of nitric acid in glacial acetic acid is a common and effective method that minimizes over-oxidation and the formation of unwanted side products like other positional isomers or tarry byproducts.[1]

Experimental Protocol: Nitration of 2-Hydroxy-3-methylbenzaldehyde

This protocol is adapted from established procedures for the selective nitration of substituted phenolic aldehydes.[1][2]

Materials:

  • 2-Hydroxy-3-methylbenzaldehyde

  • Glacial Acetic Acid (CH₃COOH)

  • Nitric Acid (70%, HNO₃)

  • Deionized Water

  • Crushed Ice

  • Round bottom flask, magnetic stirrer, dropping funnel, ice bath, Buchner funnel.

Procedure:

  • Dissolution: In a round bottom flask equipped with a magnetic stir bar, dissolve 2-hydroxy-3-methylbenzaldehyde in glacial acetic acid.

  • Cooling: Place the flask in an ice bath and cool the solution to 0-5 °C with continuous stirring.[1][2]

  • Nitrating Agent Addition: In a separate dropping funnel, add a pre-cooled solution of 70% nitric acid. Add the nitric acid dropwise to the cooled acetic acid solution over 30-60 minutes. Crucially, maintain the internal reaction temperature below 10 °C throughout the addition. [1][2] This exothermic process requires slow addition and efficient cooling to prevent side reactions.

  • Reaction: After the addition is complete, allow the reaction mixture to stir at 0-5 °C for an additional 1-2 hours.[1][2] Monitor the reaction's progress using Thin Layer Chromatography (TLC).

  • Quenching: Once the starting material is consumed (as indicated by TLC), slowly pour the reaction mixture into a beaker containing a large volume of crushed ice and water.[2] A yellow precipitate of 2-hydroxy-3-methyl-5-nitrobenzaldehyde should form immediately.

  • Isolation: Collect the solid product by vacuum filtration using a Buchner funnel.

  • Washing: Wash the collected solid thoroughly with cold deionized water until the filtrate is neutral to pH paper. This removes residual acids.

  • Drying: Dry the purified product in a desiccator or a vacuum oven at a low temperature. The reported yield for analogous nitrations is approximately 84%.[2]

Part 2: One-Pot Synthesis of 2-Hydroxy-3-methyl-5-nitro-benzonitrile

Rationale & Mechanistic Insight

The conversion of an aldehyde to a nitrile is a fundamental transformation in organic synthesis. A highly efficient one-pot method involves the use of hydroxylamine or its derivatives.[3][4] Hydroxylamine-O-sulfonic acid (HOSA) is a particularly effective reagent for this purpose.[5] The reaction proceeds through two key steps within the same pot:

  • Oxime Formation: The aldehyde reacts with HOSA, which acts as a nucleophile, to form an intermediate oxime-O-sulfonic acid.

  • Dehydration/Elimination: Under the reaction conditions, this intermediate readily eliminates sulfuric acid to yield the final nitrile product in high yields.[5]

This one-pot approach is advantageous as it avoids the isolation of the oxime intermediate, streamlining the process and often improving overall yield.

Caption: Mechanism for aldehyde to nitrile conversion using HOSA.

Experimental Protocol: One-Pot Conversion of Aldehyde to Nitrile

This protocol is based on established methods for converting aldehydes to nitriles using hydroxylamine derivatives.[3][5]

Materials:

  • 2-Hydroxy-3-methyl-5-nitrobenzaldehyde (from Part 1)

  • Hydroxylamine-O-sulfonic acid (HOSA)

  • A suitable solvent (e.g., N,N-Dimethylformamide (DMF) or aqueous formic acid)

  • Sodium acetate (if needed for buffering)

  • Ethyl acetate (for extraction)

  • Brine solution

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: In a round bottom flask, dissolve the 2-hydroxy-3-methyl-5-nitrobenzaldehyde in the chosen solvent.

  • Reagent Addition: Add Hydroxylamine-O-sulfonic acid (HOSA) to the solution. The reaction can be performed at room temperature or with gentle heating to facilitate the conversion.

  • Reaction: Stir the mixture. The reaction progress can be monitored by TLC by observing the disappearance of the aldehyde spot and the appearance of the new, typically less polar, nitrile spot. The conversion is often complete within a few hours.

  • Work-up: Once the reaction is complete, dilute the mixture with water and extract the product into an organic solvent like ethyl acetate.

  • Washing: Wash the combined organic layers sequentially with water and then a brine solution to remove any remaining inorganic impurities.

  • Drying: Dry the organic layer over an anhydrous drying agent such as magnesium sulfate.

  • Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude product can be further purified by recrystallization or column chromatography on silica gel to yield pure 2-hydroxy-3-methyl-5-nitro-benzonitrile.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the described two-stage synthesis.

ParameterStage 1: NitrationStage 2: Nitrile Formation
Starting Material 2-Hydroxy-3-methylbenzaldehyde2-Hydroxy-3-methyl-5-nitrobenzaldehyde
Key Reagents Nitric Acid, Glacial Acetic AcidHydroxylamine-O-sulfonic acid (HOSA)
Solvent Glacial Acetic AcidDMF or aq. Formic Acid
Reaction Temperature 0-10 °CRoom Temperature to mild heating
Reaction Time 2-3 hours2-6 hours
Reported Yield ~84% (analogous reactions)[2]High (typically >85-90%)[3][4]
Work-up Precipitation in ice waterLiquid-liquid extraction
Purification Washing with cold waterRecrystallization/Chromatography

Safety Precautions

All procedures should be performed in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Nitric Acid (70%): Is a strong oxidizing agent and is highly corrosive. It can cause severe burns upon contact with skin or eyes. Handle with extreme care.

  • Glacial Acetic Acid: Is corrosive and can cause skin and eye burns. Its vapors are irritating to the respiratory system.

  • Hydroxylamine-O-sulfonic acid (HOSA): Is a corrosive solid. Avoid inhalation of dust and contact with skin and eyes. It can be hygroscopic and should be stored in a tightly sealed container.[5]

  • Exothermic Reactions: The nitration step is highly exothermic. Strict adherence to the protocol of slow, dropwise addition and maintaining low temperatures is critical to prevent a runaway reaction.

References

  • Benchchem. (2025). Synthesis of 2-Hydroxy-5-methyl-3-nitrobenzaldehyde: An Essential Building Block for Novel Therapeutics. 2

  • Benchchem. (2025). A Comparative Guide to the Synthesis of Substituted Benzonitriles: Yields and Methodologies. 6

  • Benchchem. (2025). The Synthesis of Substituted Benzonitriles: An In-depth Technical Guide. 7

  • Benchchem. (2025). Technical Support Center: Improving Selectivity in 2-Hydroxy-3-Methylbenzaldehyde Nitration. 1

  • Wikipedia. (n.d.). Hydroxylamine-O-sulfonic acid. 5

  • One Pot Synthesis of Nitriles from Aldehydes and Hydroxylamine Hydrochloride Using Ferrous Sulphate in DMF Under Reflux. (n.d.). 3

  • UJConline.net. (n.d.). ONE POT SYNTHESIS OF NITRILES USING NICKEL SULPHATE. 4

Sources

Application Notes and Protocols for the Synthesis of Novel Schiff Bases from 2-hydroxy-3-methyl-5-nitro-benzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive technical guide provides a detailed protocol for the synthesis of Schiff bases utilizing 2-hydroxy-3-methyl-5-nitro-benzonitrile as the starting material. Recognizing that the direct condensation of a nitrile with a primary amine to form a Schiff base is not a feasible synthetic route, this document outlines a robust two-step process. The initial and critical step involves the selective reduction of the benzonitrile to the corresponding 2-hydroxy-3-methyl-5-nitro-benzaldehyde. Subsequently, this aldehyde intermediate is condensed with a primary amine to yield the desired Schiff base. This guide is intended for researchers, scientists, and professionals in drug development, offering in-depth mechanistic insights, step-by-step experimental protocols, and potential applications of the synthesized compounds.

Introduction: The Significance of Substituted Schiff Bases

Schiff bases, characterized by the azomethine or imine functional group (C=N), are a cornerstone of synthetic organic chemistry and medicinal chemistry.[1][2][3] Their versatile biological activities, including antibacterial, antifungal, anticancer, and anti-inflammatory properties, make them attractive scaffolds for drug discovery.[4][5][6] The electronic and steric properties of the substituents on the aromatic rings of the Schiff base play a crucial role in modulating its biological activity. The precursor, 2-hydroxy-3-methyl-5-nitro-benzonitrile, offers a unique combination of functional groups: a hydroxyl group which can participate in hydrogen bonding, a methyl group providing steric influence, and a strong electron-withdrawing nitro group, which can enhance the biological and electrochemical properties of the resulting Schiff base.[7][8]

PART 1: Synthesis of the Aldehyde Precursor

Rationale and Method Selection

The conversion of a nitrile to an aldehyde is a selective reduction that stops at the aldehyde stage without further reduction to an amine.[9] Several methods exist for this transformation, including the Stephen aldehyde synthesis and reduction with various metal hydrides.[2][3][9] For this protocol, we have selected reduction with Diisobutylaluminium hydride (DIBAL-H) at low temperatures. This method is widely favored for its high yields, broad substrate scope, and excellent chemoselectivity, preventing over-reduction to the primary amine.[2][10][11]

Mechanism of DIBAL-H Reduction of a Nitrile

The reduction of a nitrile with DIBAL-H proceeds through a well-defined mechanism. DIBAL-H, being an electrophilic reducing agent, first coordinates to the nitrogen atom of the nitrile. This is followed by an intramolecular hydride transfer to the carbon atom of the cyano group. The resulting imine-alane complex is stable at low temperatures (typically -78 °C). During the aqueous workup, this complex is hydrolyzed to furnish the desired aldehyde.[8][10]

DIBAL_H_Reduction nitrile R-C≡N intermediate [R-CH=N-Al(i-Bu)2] nitrile->intermediate + DIBAL-H (Low Temp, e.g., -78°C) dibalh DIBAL-H aldehyde R-CHO intermediate->aldehyde + H2O h2o H2O Workup

Figure 1: General mechanism of DIBAL-H reduction of a nitrile to an aldehyde.

Experimental Protocol: Synthesis of 2-hydroxy-3-methyl-5-nitro-benzaldehyde

Materials:

  • 2-hydroxy-3-methyl-5-nitro-benzonitrile

  • Diisobutylaluminium hydride (DIBAL-H) in an appropriate solvent (e.g., toluene or THF)

  • Anhydrous dichloromethane (DCM) or toluene

  • Methanol

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous solution of Rochelle's salt (potassium sodium tartrate)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Ethyl acetate

  • Hexane

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, dissolve 2-hydroxy-3-methyl-5-nitro-benzonitrile (1.0 eq.) in anhydrous DCM or toluene.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add a solution of DIBAL-H (1.0 M in toluene or THF, 1.0-1.2 eq.) dropwise to the cooled solution, ensuring the internal temperature is maintained below -70 °C.

  • Stir the reaction mixture at -78 °C for 2-3 hours under a nitrogen atmosphere. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the starting material is consumed, quench the reaction by the slow, dropwise addition of methanol at -78 °C.

  • Allow the mixture to warm to room temperature and then add a saturated aqueous solution of Rochelle's salt. Stir vigorously until two clear layers are formed.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure 2-hydroxy-3-methyl-5-nitro-benzaldehyde.

ParameterValue/ConditionRationale
Temperature -78 °CTo prevent over-reduction of the aldehyde to the corresponding alcohol.[11]
Equivalents of DIBAL-H 1.0 - 1.2 eq.A slight excess ensures complete conversion of the nitrile.
Quenching Agent Methanol, Rochelle's saltMethanol safely quenches excess DIBAL-H, and Rochelle's salt helps in the workup by chelating with aluminum salts.[11]
Purification Flash Column ChromatographyTo isolate the pure aldehyde from any unreacted starting material or byproducts.

PART 2: Synthesis of the Schiff Base

Rationale and Mechanism

Schiff base formation is a reversible condensation reaction between a primary amine and a carbonyl compound (in this case, an aldehyde).[1][2] The reaction is typically acid-catalyzed and involves the nucleophilic addition of the amine to the carbonyl carbon, forming an unstable carbinolamine intermediate. This intermediate then undergoes dehydration to form the stable imine or Schiff base.[3][12]

Schiff_Base_Formation aldehyde R-CHO carbinolamine [R-CH(OH)-NH-R'] aldehyde->carbinolamine + R'-NH2 (Nucleophilic Addition) amine R'-NH2 schiff_base R-CH=N-R' carbinolamine->schiff_base - H2O (Dehydration) water H2O

Figure 2: General mechanism of Schiff base formation from an aldehyde and a primary amine.

Experimental Protocol: General Synthesis of a Schiff Base from 2-hydroxy-3-methyl-5-nitro-benzaldehyde

Materials:

  • 2-hydroxy-3-methyl-5-nitro-benzaldehyde

  • A primary amine (e.g., aniline, substituted aniline, or an aliphatic amine)

  • Ethanol or Methanol

  • Glacial acetic acid (catalytic amount)

Procedure:

  • Dissolve 2-hydroxy-3-methyl-5-nitro-benzaldehyde (1.0 eq.) in ethanol or methanol in a round-bottom flask.

  • To this solution, add the primary amine (1.0 eq.).

  • Add a few drops of glacial acetic acid as a catalyst.

  • Reflux the reaction mixture for 2-4 hours. The progress of the reaction can be monitored by TLC.

  • Upon completion, cool the reaction mixture to room temperature. The Schiff base product may precipitate out of the solution.

  • Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum.

  • If the product does not precipitate, the solvent can be removed under reduced pressure, and the resulting solid can be recrystallized from a suitable solvent (e.g., ethanol, methanol, or an ethanol/water mixture).

Characterization of the Synthesized Schiff Base

The structure of the synthesized Schiff base can be confirmed using various spectroscopic techniques:

  • FT-IR Spectroscopy: The formation of the Schiff base is confirmed by the appearance of a characteristic absorption band for the azomethine (C=N) group, typically in the range of 1600-1650 cm⁻¹, and the disappearance of the C=O stretching band of the aldehyde and the N-H stretching bands of the primary amine.

  • ¹H NMR Spectroscopy: The formation of the imine bond is confirmed by the appearance of a singlet for the azomethine proton (-CH=N-), usually in the range of 8-9 ppm.

  • ¹³C NMR Spectroscopy: The carbon of the azomethine group will show a characteristic signal in the range of 160-170 ppm.

  • Mass Spectrometry: To confirm the molecular weight of the synthesized compound.

PART 3: Applications and Future Perspectives

Schiff bases derived from 2-hydroxy-3-methyl-5-nitro-benzaldehyde are expected to exhibit a wide range of biological activities due to the presence of the pharmacologically active nitro and hydroxyl groups.[6][8] These compounds are excellent candidates for screening as:

  • Antimicrobial Agents: The imine group is a known toxophore that can interfere with microbial cell processes.[4][5]

  • Anticancer Agents: The planar structure of the Schiff base can allow for intercalation with DNA, and the nitro group can be bioreduced to cytotoxic species under hypoxic conditions found in tumors.

  • Corrosion Inhibitors: The nitrogen and oxygen atoms can coordinate with metal surfaces, forming a protective layer.

Furthermore, these Schiff bases can act as versatile ligands for the synthesis of metal complexes, which often exhibit enhanced biological activity compared to the free ligands.[13] The development of these novel Schiff bases opens up new avenues for the design of potent therapeutic agents and advanced materials.

Experimental_Workflow start 2-hydroxy-3-methyl-5-nitro-benzonitrile reduction DIBAL-H Reduction (-78°C) start->reduction aldehyde 2-hydroxy-3-methyl-5-nitro-benzaldehyde reduction->aldehyde condensation Condensation with Primary Amine (R-NH2, cat. H+) aldehyde->condensation schiff_base Schiff Base condensation->schiff_base purification Purification (Filtration/Recrystallization) schiff_base->purification characterization Characterization (FT-IR, NMR, Mass Spec) purification->characterization applications Biological/Material Science Applications characterization->applications

Figure 3: A schematic workflow for the synthesis and application of Schiff bases from 2-hydroxy-3-methyl-5-nitro-benzonitrile.

References

  • Sathee NEET. Chemistry Schiff Bases. [Link]

  • Chemistry Steps. Nitriles to Ketones and Aldehydes. [Link]

  • Chemistry LibreTexts. 19.9: Nucelophilic Addition of Amines (Imine and Enamine Formation). [Link]

  • Wikipedia. Nitrile reduction. [Link]

  • CSIR-NIScPR. Schiff base metal complex synthesis, characterization, and antimicrobial application | Indian Journal of Chemistry (IJC). [Link]

  • Master Organic Chemistry. DIBAL (Di-isobutyl Aluminum Hydride) For The Partial Reduction Of Esters and Nitriles. [Link]

  • Organic Synthesis. DIBAL-H Reduction. [Link]

  • Der Pharma Chemica. Synthesis of substituted schiff's bases and their antimicrobial activity. [Link]

  • GSC Online Press. Biological applications of Schiff bases: An overview. [Link]

  • BYJU'S. Stephen Reaction Mechanism. [Link]

  • Wikipedia. Stephen aldehyde synthesis. [Link]

  • Chemistry Steps. DIBAL Reducing Agent. [Link]

  • Scribd. Stephen's Aldehyde Synthesis Method. [Link]

  • PMC. Synthesis of Schiff bases of naphtha[1,2-d]thiazol-2-amine and metal complexes of 2-(2′-hydroxy)benzylideneaminonaphthothiazole as potential antimicrobial agents. [Link]

  • Scribd. Benzaldehyde To Benzonitrile. [Link]

  • Organic Chemistry Portal. Nitrile synthesis by oxidation, rearrangement, dehydration. [Link]

  • PMC. Preparation and Characterization of Novel Schiff Base Derived From 4-Nitro Benzaldehyde and Its Cytotoxic Activities. [Link]

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Application Notes & Protocols: Strategic Synthesis of Heterocyclic Compounds from Nitro-Benzonitrile Precursors

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of modern medicinal chemistry and materials science, the efficient construction of heterocyclic scaffolds is a cornerstone of innovation. Nitro-benzonitrile derivatives have emerged as exceptionally versatile and powerful precursors for this purpose. Their value lies in the dual reactivity of the electron-withdrawing nitro (-NO₂) and nitrile (-C≡N) groups, which can be manipulated either sequentially or in tandem to forge a diverse array of complex molecular architectures.[1] The strategic positioning of these groups on the aromatic ring, particularly in an ortho-relationship, unlocks a rich portfolio of intramolecular cyclization reactions, providing access to privileged heterocyclic systems such as quinazolines, benzimidazoles, and indoles.[1][2][3]

This technical guide provides researchers, scientists, and drug development professionals with a detailed exploration of the core principles and field-proven protocols for leveraging nitro-benzonitrile precursors in heterocyclic synthesis. We will move beyond simple procedural lists to explain the underlying chemical logic, enabling rational optimization and troubleshooting.

Core Concepts: The Strategic Reactivity of Nitro-Benzonitriles

The synthetic utility of nitro-benzonitriles is governed by the distinct and synergistic electronic properties of the nitro and nitrile functionalities.

  • The Nitro Group as an Amine Precursor: The nitro group is a robust electron-withdrawing group that can be readily and chemoselectively reduced to an amino group (-NH₂) under various conditions.[4][5] This transformation is the linchpin of most cyclization strategies, as the newly formed nucleophilic amine is perfectly positioned to react with an adjacent electrophilic center. Common reduction methods include catalytic hydrogenation (e.g., Pd/C, Raney Nickel), or the use of metal reductants in acidic media (e.g., Fe/HCl, SnCl₂).[2][4][6]

  • The Nitrile Group as a Versatile Electrophile: The carbon atom of the nitrile group is electrophilic and susceptible to attack by nucleophiles.[7] It can be hydrolyzed to a carboxylic acid, reduced to a primary amine, or, most significantly for heterocycle synthesis, participate in cycloaddition reactions or be attacked by an intramolecular nucleophile.[1][7]

  • Tandem & Domino Reactions: The true elegance of using these precursors is realized in tandem or domino sequences where a single set of reaction conditions initiates multiple transformations. For example, the reduction of a nitro group can trigger a spontaneous intramolecular cyclization onto the nitrile group, rapidly building molecular complexity in a single pot.[8][9]

Visualization: General Synthetic Pathways

The following diagram illustrates the principal synthetic routes accessible from an ortho-nitrobenzonitrile precursor, highlighting its role as a central hub for generating diverse heterocyclic cores.

G cluster_start Precursor cluster_products Heterocyclic Products A ortho-Nitrobenzonitrile B Quinazolinones A->B Reductive Cyclization + C1 Source (e.g., Alcohols) C Benzimidazoles A->C Reductive Cyclization + C1 Source (e.g., Aldehydes) D Indoles / Indazoles A->D Reductive Cyclization (Cadogan-Sundberg type) E Tetrazoles A->E [3+2] Cycloaddition (e.g., with NaN3)

Caption: Key heterocyclic scaffolds derived from nitro-benzonitrile precursors.

Application Note 1: Synthesis of Quinazolin-4(3H)-ones via Catalytic Tandem Cyclization

Quinazolinones are a prominent class of N-heterocycles found in numerous FDA-approved drugs, valued for their broad spectrum of biological activities, including anticancer and anti-inflammatory properties.[3][10] The tandem reaction between a 2-nitrobenzonitrile and an alcohol, catalyzed by transition metals like Ruthenium or Copper, represents a highly efficient and atom-economical approach to 2-substituted quinazolinones.[8][9]

Causality and Mechanistic Insight

This reaction is a sophisticated cascade that avoids the need for pre-functionalization or the isolation of intermediates. The proposed mechanism involves several key steps:

  • Alcohol Oxidation: The metal catalyst first oxidizes the alcohol substrate to the corresponding aldehyde.

  • Nitro Group Reduction: Concurrently, the catalyst facilitates the reduction of the nitro group on the benzonitrile to an amino group, often using the hydrogen equivalents from the alcohol oxidation.

  • Condensation: The newly formed 2-aminobenzonitrile condenses with the in-situ generated aldehyde to form a Schiff base intermediate.

  • Intramolecular Cyclization: The nitrogen of the nitrile group is attacked by the endocyclic amine nitrogen, leading to cyclization.

  • Tautomerization: A final tautomerization yields the stable quinazolin-4(3H)-one product.

Visualization: Quinazolinone Formation Workflow

G cluster_reactants Reactants cluster_process Tandem Catalytic Process cluster_product Product Start_NB 2-Nitrobenzonitrile Process_Cat Ru or Cu Catalyst Heat, Air Start_NB->Process_Cat Start_Alc R-CH2OH (Alcohol) Start_Alc->Process_Cat Intermediate_A In-situ Generation: 2-Aminobenzonitrile + Aldehyde (R-CHO) Process_Cat->Intermediate_A Intermediate_B Intramolecular Cyclization Intermediate_A->Intermediate_B Product_Q 2-R-Quinazolin-4(3H)-one Intermediate_B->Product_Q

Caption: Workflow for the one-pot synthesis of quinazolinones.

Protocol: Ruthenium-Catalyzed Synthesis of 2-Arylquinazolin-4(3H)-ones

This protocol is adapted from a demonstrated Ru-catalyzed methodology which features high yields and functional group tolerance without the need for an external oxidant or reductant.[8]

Materials & Reagents:

  • 2-Nitrobenzonitrile (1.0 mmol, 1.0 equiv)

  • Substituted Benzyl Alcohol (1.2 mmol, 1.2 equiv)

  • [Ru(p-cymene)Cl₂]₂ (0.025 mmol, 2.5 mol%)

  • Xantphos (0.055 mmol, 5.5 mol%)

  • Cs₂CO₃ (2.0 mmol, 2.0 equiv)

  • Toluene (3.0 mL)

  • Schlenk tube or sealed reaction vessel

Procedure:

  • Vessel Preparation: To a dry Schlenk tube equipped with a magnetic stir bar, add 2-nitrobenzonitrile, the corresponding benzyl alcohol, [Ru(p-cymene)Cl₂]₂, Xantphos, and Cs₂CO₃.

  • Atmosphere Control: Evacuate the tube and backfill with an inert atmosphere (Argon or Nitrogen). Repeat this cycle three times.

  • Solvent Addition: Add anhydrous toluene via syringe.

  • Reaction: Seal the tube and place the reaction mixture in a preheated oil bath at 130 °C. Stir vigorously for 24 hours.

  • Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) or LC-MS.

  • Workup: After completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and filter through a pad of Celite to remove the catalyst and base.

  • Extraction: Wash the filtrate with water (2 x 15 mL) and brine (15 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the desired 2-arylquinazolin-4(3H)-one.

Substrate (Alcohol)ProductYield (%)Reference
Benzyl alcohol2-Phenylquinazolin-4(3H)-one95%[8]
4-Methoxybenzyl alcohol2-(4-Methoxyphenyl)quinazolin-4(3H)-one96%[8]
4-Chlorobenzyl alcohol2-(4-Chlorophenyl)quinazolin-4(3H)-one85%[8]
2-Thiophenemethanol2-(Thiophen-2-yl)quinazolin-4(3H)-one81%[8]

Application Note 2: Synthesis of Benzimidazoles via Reductive Condensation

The benzimidazole core is a fundamental scaffold in medicinal chemistry, famously found in proton pump inhibitors (e.g., omeprazole) and anthelmintic drugs.[11][12] A classic and reliable method for their synthesis involves the condensation of an ortho-phenylenediamine with an aldehyde. By starting with 2-amino-nitrobenzonitriles or related nitroanilines, this key diamine intermediate can be generated in situ.

Causality and Mechanistic Insight

This transformation relies on a two-step sequence within a single pot:

  • Nitro Reduction: The precursor, typically a 2-nitroaniline derivative, is reduced to the corresponding ortho-phenylenediamine. Iron powder in the presence of an acid (like formic or acetic acid) is a cost-effective and robust choice for this step.[13]

  • Cyclizative Condensation: The highly reactive diamine intermediate immediately condenses with an aldehyde. This process involves the formation of a Schiff base, followed by an intramolecular cyclization and subsequent oxidation to yield the aromatic benzimidazole ring. Sodium metabisulfite is often used as a mild oxidant for this final step.[12]

Protocol: One-Pot Synthesis of 2-Substituted-5-Nitrobenzimidazoles

This protocol describes the synthesis starting from 4-nitro-1,2-phenylenediamine and a substituted aromatic aldehyde.[12]

Materials & Reagents:

  • 4-Nitro-1,2-phenylenediamine (10 mmol, 1.0 equiv)

  • Substituted Aromatic Aldehyde (10 mmol, 1.0 equiv)

  • Sodium Metabisulfite (Na₂S₂O₅) (11 mmol, 1.1 equiv)

  • Dimethoxyethane (DME) or Ethanol (50 mL)

  • Reaction flask with reflux condenser

Procedure:

  • Initial Condensation: In a round-bottom flask, dissolve 4-nitro-1,2-phenylenediamine and the aromatic aldehyde in the chosen solvent (e.g., dimethoxyethane).

  • Reaction Initiation: Stir the mixture at room temperature for 30 minutes to allow for the initial formation of the Schiff base intermediate.

  • Oxidative Cyclization: Add sodium metabisulfite to the mixture.

  • Heating: Attach a reflux condenser and heat the reaction mixture to reflux (typically 80-90 °C) for 3-5 hours.

  • Monitoring: Monitor the reaction's completion using TLC (e.g., in a 9:1 chloroform:methanol solvent system).[12]

  • Workup: Once the reaction is complete, cool the mixture and pour it into ice-cold water (200 mL) with stirring.

  • Isolation: Collect the resulting precipitate by vacuum filtration. Wash the solid thoroughly with water to remove inorganic salts, then dry it.

  • Purification: If necessary, the crude product can be recrystallized from a suitable solvent like methanol or ethanol to yield the pure 2-substituted-5-nitrobenzimidazole.[12]

Substrate (Aldehyde)ProductYield (%)Reference
Benzaldehyde2-Phenyl-5-nitro-1H-benzimidazoleHigh[12]
4-Chlorobenzaldehyde2-(4-Chlorophenyl)-5-nitro-1H-benzimidazoleHigh[12]
4-Methoxybenzaldehyde2-(4-Methoxyphenyl)-5-nitro-1H-benzimidazoleHigh[12]

Application Note 3: Synthesis of Tetrazoles via [3+2] Cycloaddition

This application showcases the direct reactivity of the nitrile group. Tetrazoles are important functional groups in medicinal chemistry, often serving as bioisosteres for carboxylic acids, which can improve the pharmacokinetic profile of a drug candidate.[7] The reaction of a nitrile with an azide, typically sodium azide, is the most direct method for constructing the tetrazole ring. The strong electron-withdrawing effect of the nitro group enhances the electrophilicity of the nitrile carbon, facilitating this cycloaddition.[7]

Causality and Mechanistic Insight

This reaction is a classic [3+2] cycloaddition (also known as a Huisgen cycloaddition).

  • Nucleophilic Attack: The azide anion acts as the 3-atom component and attacks the electrophilic carbon of the nitrile group.

  • Cyclization: The terminal nitrogen of the azide then attacks the nitrile nitrogen, closing the five-membered ring.

  • Protonation: Upon acidic workup, the resulting tetrazolide anion is protonated to give the final product. Lewis acids like zinc chloride are often used to catalyze the reaction by coordinating to the nitrile nitrogen, further increasing its electrophilicity.[7]

Visualization: Tetrazole Formation via Cycloaddition

G Reactant_Nitrile 4-Fluoro-3-nitrobenzonitrile Process [3+2] Cycloaddition ZnCl2 (cat.), H2O, Reflux Reactant_Nitrile->Process Reactant_Azide Sodium Azide (NaN3) Reactant_Azide->Process Workup Acidic Workup (pH adjustment) Process->Workup Product 5-(4-Fluoro-3-nitrophenyl)-2H-tetrazole Workup->Product

Caption: General workflow for the synthesis of a tetrazole from a nitrile.

Protocol: Synthesis of 5-(4-fluoro-3-nitrophenyl)-2H-tetrazole

This representative protocol is based on established methods for converting aryl nitriles to tetrazoles.[7]

!!! SAFETY WARNING !!! Sodium azide is highly toxic. Azide compounds, particularly when combined with heavy metals or subjected to heat/shock, can be explosive. Always handle with extreme caution in a well-ventilated fume hood and use appropriate personal protective equipment.

Materials & Reagents:

  • 4-Fluoro-3-nitrobenzonitrile (5 mmol, 1.0 equiv)

  • Sodium Azide (NaN₃) (6.5 mmol, 1.3 equiv)

  • Zinc Chloride (ZnCl₂) (catalytic amount, e.g., 0.5 mmol, 0.1 equiv)

  • Water or DMF (20 mL)

  • Hydrochloric Acid (e.g., 2 M) for workup

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and stir bar, suspend 4-fluoro-3-nitrobenzonitrile in water.

  • Reagent Addition: Add sodium azide and the catalytic amount of zinc chloride to the suspension.

  • Heating: Heat the reaction mixture to reflux (100 °C if in water) and stir vigorously. The reaction time can vary from 12 to 48 hours.

  • Monitoring: Monitor the disappearance of the starting material by TLC.

  • Workup & Isolation: After the reaction is complete, cool the mixture to room temperature.

  • Precipitation: Carefully adjust the pH of the solution to ~2-3 with hydrochloric acid while stirring in an ice bath. This will protonate the tetrazole and cause it to precipitate out of the solution.

  • Filtration: Collect the solid product by vacuum filtration.

  • Washing & Drying: Wash the precipitate with cold water and dry it thoroughly (e.g., in a vacuum oven at a low temperature) to obtain the desired tetrazole product.[7]

References

  • Facile Ru-catalysed synthesis of quinazolin-4(3H)-ones by tandem cyclization of 2-nitrobenzonitrile and alcohol derivatives under air. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

  • Optimizing Organic Synthesis: The Value of 3-Nitrobenzonitrile (CAS 619-24-9). DAXKO. Available at: [Link]

  • Facile access to quinazolin-4(3H)-ones by tandem Cu-catalyzed annulation of 2-nitrobenzonitrile and alcohols under air. ResearchGate. Available at: [Link]

  • Synthesis of novel KDR kinase inhibitors through catalytic reductive cyclization of o-nitrobenzylcarbonyl compounds. PubMed. Available at: [Link]

  • A short review on synthetic strategies towards quinazoline based anticancer drugs. Arkat USA. Available at: [Link]

  • Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. MDPI. Available at: [Link]

  • Benzimidazole synthesis. Organic Chemistry Portal. Available at: [Link]

  • New 6-nitro-4-substituted quinazoline derivatives targeting epidermal growth factor receptor: design, synthesis and in vitro anticancer studies. PMC. Available at: [Link]

  • Benzimidazoles from nitriles. ResearchGate. Available at: [Link]

  • Pd/NHC catalyzed reduction and coupling of nitroaromatics for the synthesis of diarylamines. RSC Publishing. Available at: [Link]

  • Applying green chemistry principles to iron catalysis: mild and selective domino synthesis of pyrroles from nitroarenes. Chemical Science (RSC Publishing). Available at: [Link]

  • PART I: Microwave-Assisted Synthesis of Benzimidazoles: An Overview (Until 2013). Semantic Scholar. Available at: [Link]-K%C3%BC%C3%A7%C3%BCkbay/334204d16858e8b2b62d057776150b07b8b201a0)

  • Continuous flow reductive cyclization of o-nitrostilbenes 1 with CO as terminal reductant. ResearchGate. Available at: [Link]

  • Design, Synthesis and Vasorelaxant activity of 5-Nitro Benzimidazole Derivatives. Scholars Research Library. Available at: [Link]

  • NOVEL METHOD FOR REDUCTION OF NITRO- AROMATICS AND HETEROCYCLICS WITH HYDRAZINE HYDRATE AND SODIUM ACETATE. IJRAR.org. Available at: [Link]

  • Recent Advances to Mediate Reductive Processes of Nitroarenes Using Single-Electron Transfer, Organomagnesium, or Organozinc Reagents. PMC. Available at: [Link]

  • Synthetic and Mechanistic Studies into the Reductive Functionalization of Nitro Compounds Catalyzed by an Iron(salen) Complex. PMC. Available at: [Link]

  • Reductive Cyclization of o-Nitrophenyl Propargyl Alcohols: Facile Synthesis of Substituted Quinolines. Organic Chemistry Portal. Available at: [Link]

Sources

Troubleshooting & Optimization

recrystallization solvents for nitro-substituted benzonitriles

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Recrystallization Protocols for Nitro-Substituted Benzonitriles Audience: Process Chemists, R&D Scientists, and Drug Development Professionals.

Introduction: The Polarity Paradox

Recrystallizing nitro-substituted benzonitriles (e.g., 2-, 3-, or 4-nitrobenzonitrile) presents a unique chemical paradox. The nitro group (


) and nitrile group (

) are strongly electron-withdrawing, creating a highly polar molecule with a significant dipole moment. However, the aromatic ring retains lipophilic character.

Successful purification requires a solvent system that balances these opposing forces: it must disrupt the strong intermolecular dipole-dipole interactions at high temperatures to dissolve the solute, yet "release" the crystal lattice upon cooling.

Safety Warning: Nitro compounds are energetic materials. While mono-nitro benzonitriles are generally stable, they possess high decomposition energies. Never heat these compounds to dryness or near their decomposition onset temperatures without prior Differential Scanning Calorimetry (DSC) validation.

Module 1: Solvent Selection Matrix

The following matrix ranks solvents based on the "Solubility Ladder"—a hierarchy of solvation power specifically for 4-nitrobenzonitrile and its isomers.

Solubility Data & Recommendations
Solvent SystemSolvation PowerRecovery PotentialPrimary Use CaseTechnical Notes
Ethyl Acetate (EtOAc) Very HighLow (unless cooled to -20°C)Dissolving highly impure crude.Too powerful for single-solvent recrystallization. Best used as the "Good" solvent in a pair.
Methanol (MeOH) HighModerateGeneral purification.Good solubility curve, but toxicity and flammability are concerns for scale-up.
Ethanol (EtOH) ModerateHigh The Gold Standard. Ideal temperature dependence. Dissolves well at reflux (78°C) but sparingly at 0°C.
Isopropanol (IPA) LowVery HighAnti-solvent / High Yield.Lowest solubility among common alcohols. Excellent for forcing precipitation.
Toluene ModerateModerateRemoving non-polar impurities.Good for removing tars/oils. Higher boiling point (110°C) allows for higher saturation temps.
Ethanol/Water (80:20) TunableHighPolarity adjustment.Water acts as a powerful anti-solvent to force lattice formation.
Decision Logic: Selecting Your System

Use the following decision tree to select the optimal solvent based on your crude material's impurity profile.

SolventSelection Start Analyze Crude Material ImpurityCheck Primary Impurity Type? Start->ImpurityCheck Tars Tars / Non-polar Oils ImpurityCheck->Tars Lipophilic Isomers Regioisomers (e.g. 3- vs 4-) ImpurityCheck->Isomers Structural Salts Inorganic Salts ImpurityCheck->Salts Ionic Toluene Use Toluene (Hot Filtration) Tars->Toluene Ethanol Use Ethanol (95% or 100%) Isomers->Ethanol Wash Water Wash -> Dry -> Ethanol Salts->Wash CheckYield Yield < 60%? Ethanol->CheckYield Wash->Ethanol AddWater Switch to EtOH:H2O (80:20) CheckYield->AddWater Yes Done Proceed to Crystallization CheckYield->Done No

Figure 1: Decision logic for solvent selection based on impurity profile.

Module 2: Troubleshooting "Oiling Out"

The Issue: Instead of forming crystals, the product separates as a second liquid phase (an oil) at the bottom of the flask. The Cause: The solution has entered the "metastable liquid-liquid immiscibility gap" before crossing the crystallization boundary. This often happens when the melting point of the solid is depressed by impurities or when the solute concentration is too high.

The "Two-Stage" Recovery Protocol

Do not discard the oil. Follow this thermodynamic correction procedure:

  • Re-dissolution: Reheat the mixture until the oil phase completely dissolves back into the homogeneous solution.

  • Solvent Adjustment: Add 10-15% more of the primary solvent (e.g., Ethanol).

    • Why? This lowers the saturation level, preventing the solution from hitting the immiscibility gap (oiling out) and allowing it to reach the crystallization curve first.

  • Seeding (Critical): Allow the solution to cool slightly (just below boiling). Add a "seed crystal" of pure product.

    • Mechanism:[1][2] The seed provides a nucleation template, bypassing the high energy barrier required for spontaneous nucleation.

  • Insulated Cooling: Wrap the flask in foil or a towel to slow the cooling rate.

    • Result: Slow cooling favors crystal growth over amorphous oil separation.[2]

Module 3: Impurity Profiling & Isomer Separation

Nitrobenzonitriles often contain regioisomers (e.g., 3-nitro impurity in 4-nitro product) which have very similar solubilities.

Purification Strategy: 4-Nitrobenzonitrile
  • Target: 4-Nitrobenzonitrile (MP: ~146-149°C)

  • Impurity: 3-Nitrobenzonitrile (MP: ~114-118°C)

  • Protocol:

    • Solvent: Use Ethanol (100%) .

    • Technique: The 4-isomer is significantly less soluble in ethanol at room temperature than the 3-isomer due to better crystal packing (symmetry).

    • Execution: Dissolve at reflux. Cool slowly to room temperature. Do not cool to 0°C immediately.

    • Filtration: Filter at 20-25°C. The solid will be enriched in the 4-isomer. The filtrate (mother liquor) will retain the 3-isomer.

Purification Strategy: 3-Nitrobenzonitrile
  • Target: 3-Nitrobenzonitrile[3][4][5]

  • Protocol:

    • Solvent: Toluene or Ethanol/Water .

    • Technique: Toluene is often superior for the 3-isomer as it allows for higher temperature processing, helping to keep the more soluble impurities in solution.

Module 4: Safety & Thermal Stability

Risk: Nitro compounds can undergo runaway decomposition.[6] Requirement: Before scaling up any recrystallization (>5g), review the thermal properties.

Thermal Safety Checklist
  • DSC Analysis: Run a Differential Scanning Calorimetry scan. Look for the "Onset of Decomposition" (

    
    ).[6]
    
    • Rule of Thumb: Keep process temperatures at least 50°C below

      
      .
      
  • Avoid Dryness: Never heat the flask to dryness on a hot plate. Concentrated nitro compounds + dry heat = explosion risk.

  • Base Sensitivity: Nitrobenzonitriles are sensitive to strong bases (e.g., NaOH, KOH), which can trigger nucleophilic attack on the aromatic ring or nitrile group, leading to exothermic polymerization. Ensure all glassware is acid-washed or neutral.

SafetyWorkflow DSC Run DSC (Find T_onset) Limit Set T_max = T_onset - 50°C DSC->Limit SolventCheck Check Solvent BP < T_max Limit->SolventCheck Proceed Proceed with Recrystallization SolventCheck->Proceed Yes ChangeSolvent Select Lower BP Solvent SolventCheck->ChangeSolvent No

Figure 2: Thermal safety workflow for energetic nitro compounds.

Frequently Asked Questions (FAQ)

Q: My crystals are yellow, but the literature says they should be colorless. Why? A: Nitro compounds are inherently pale yellow due to the


 transition of the nitro group. However, deep yellow or orange indicates oxidation impurities (often azo or azoxy coupling products).
  • Fix: Add activated carbon (charcoal) to the hot solution, stir for 5 minutes, and filter hot through Celite before cooling.

Q: Can I use Acetone? A: Acetone is generally too good a solvent. It dissolves nitrobenzonitriles so well that you will have very low recovery (yield) upon cooling. Only use Acetone if you are adding a significant amount of Water as an anti-solvent.

Q: How do I dry the crystals safely? A: Dry in a vacuum oven at 40-50°C. Do not exceed 60°C. Ensure the vacuum pump trap is working, as residual solvent vapors can be flammable.

References

  • Solubility Determination and Modeling for 4-Nitrobenzonitrile in Binary Solvent Mixtures. Journal of Chemical & Engineering Data. (2018). Detailed solubility data in Ethyl Acetate, Methanol, and Ethanol.[3][5][7][8][9] [8]

  • Purification of 3-Nitrobenzonitrile. Bloom Tech Knowledge Base. (2023). Protocols for recrystallization and column chromatography.[1][4][10][11]

  • Safe Handling and Storage of Nitro Compounds. BenchChem Technical Support. (2025). Safety protocols for energetic nitro compounds.

  • Runaway reaction hazards in processing organic nitrocompounds. IChemE Symposium Series. Thermal stability data and decomposition risks.

  • Recrystallization of 2-Nitrobenzonitrile. Fisher Scientific / Thermo Scientific. Product specifications and handling data. [12]

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Technical Support Center: Troubleshooting Nitration Side Reactions in Benzonitrile Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the synthesis of nitrated benzonitrile derivatives. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of electrophilic aromatic substitution on the benzonitrile scaffold. Here, we address common challenges, with a particular focus on managing and mitigating unwanted side reactions during nitration. Our approach is rooted in a deep understanding of reaction mechanisms and extensive field-proven experience.

I. Troubleshooting Guide: Common Issues and Solutions

This section is formatted as a direct, problem-solution guide to address specific experimental challenges you may encounter.

Question 1: My reaction is producing significant amounts of dinitrated products. How can I improve the selectivity for mononitration?

Answer:

The formation of dinitrated species is a common issue, especially when the reaction conditions are too harsh. The initial mononitration deactivates the aromatic ring, making the second nitration more difficult but not impossible, particularly with excess nitrating agent or at elevated temperatures.[1][2]

Causality and Mitigation Strategies:

  • Excess Nitrating Agent: The most straightforward cause is an excess of the nitrating agent. While a slight excess is often used to drive the reaction to completion, a large excess will promote dinitration.

    • Solution: Carefully control the stoichiometry. Use a molar ratio of nitric acid to benzonitrile that is as close to 1:1 as theoretically possible, with only a minimal excess (e.g., 1.05 to 1.1 equivalents) of the nitrating agent.

  • Reaction Temperature: Nitration is a highly exothermic reaction.[3] Poor temperature control can lead to localized "hot spots" where the reaction rate increases dramatically, favoring the higher activation energy pathway of dinitration.

    • Solution: Maintain a consistently low temperature throughout the addition of the nitrating agent. A temperature range of 0-10°C is generally recommended for the nitration of deactivated rings.[4] Use an ice bath and monitor the internal reaction temperature closely.[4]

  • Potency of the Nitrating System: The combination of concentrated nitric and sulfuric acids generates the highly reactive nitronium ion (NO₂⁺).[5][6] For a deactivated substrate like benzonitrile, a less potent nitrating system might offer better control.

    • Solution: Consider alternative nitrating agents. For instance, using acyl nitrates generated in situ from nitric acid and an acid anhydride can offer milder reaction conditions.[7]

Question 2: The primary mononitrated product is not the expected meta-isomer. Why am I observing significant amounts of ortho- and para-isomers?

Answer:

The nitrile group (-CN) is an electron-withdrawing group and a meta-director in electrophilic aromatic substitution.[2] Therefore, the primary product of benzonitrile nitration should be 3-nitrobenzonitrile. The formation of substantial ortho- and para-isomers is unusual under standard nitrating conditions and suggests alternative reaction pathways or issues with the starting material.

Underlying Causes and Corrective Actions:

  • Reaction Conditions Favoring Kinetic Control: While the meta-isomer is the thermodynamically favored product, extreme reaction conditions could potentially lead to a less selective outcome.

    • Solution: Ensure the reaction is run under conditions that favor thermodynamic control. This typically involves lower temperatures and sufficient reaction time to allow for the formation of the most stable intermediate.

  • Alternative Mechanisms: While the standard electrophilic aromatic substitution mechanism strongly favors meta-substitution, radical-based side reactions could lead to different isomer distributions. Such pathways are less common but can be promoted by impurities or high temperatures.

    • Solution: Ensure the purity of your starting materials and maintain strict temperature control.

  • Zeolite Catalysis for Altered Regioselectivity: Interestingly, recent research has shown that using specific zeolite catalysts can significantly increase the yield of the para-isomer.[7] If you are not intentionally using such a catalyst, this is unlikely to be the cause.

Isomer Distribution Summary:

IsomerExpected Distribution (Standard Conditions)Potential Causes for Deviation
meta (3-nitrobenzonitrile)Major product (>80%)Standard, expected outcome.
ortho (2-nitrobenzonitrile)Minor productHigh reaction temperatures, impurities.
para (4-nitrobenzonitrile)Minor productHigh reaction temperatures, specific catalytic systems.[7]
Question 3: The overall yield of my nitrated benzonitrile is low, and I have a significant amount of unreacted starting material. What are the likely causes?

Answer:

A low conversion of benzonitrile suggests that the reaction conditions are not optimal for this deactivated substrate.

Troubleshooting Low Conversion:

  • Insufficiently Potent Nitrating Agent: The electron-withdrawing nature of the nitrile group makes the aromatic ring less nucleophilic and therefore less reactive towards electrophiles.

    • Solution: Ensure your nitrating mixture is sufficiently potent. The standard mixture of concentrated nitric acid and concentrated sulfuric acid is typically effective.[4] The sulfuric acid acts as a catalyst to generate the highly electrophilic nitronium ion.[5][6]

  • Inadequate Reaction Time or Temperature: While high temperatures can lead to side reactions, temperatures that are too low or reaction times that are too short may result in incomplete conversion.

    • Solution: After the controlled, low-temperature addition of the nitrating agent, you may need to allow the reaction to stir at a slightly elevated temperature (e.g., room temperature or slightly above) to drive it to completion. Monitor the reaction progress using an appropriate analytical technique like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Moisture Contamination: Water can deactivate the nitrating agent by reacting with the nitronium ion and sulfuric acid.

    • Solution: Use anhydrous reagents and glassware. Dry your starting benzonitrile if necessary.[8][9]

II. Frequently Asked Questions (FAQs)

What is the fundamental mechanism of benzonitrile nitration?

The nitration of benzonitrile is a classic example of an electrophilic aromatic substitution reaction. The key steps are:

  • Generation of the Electrophile: Concentrated sulfuric acid protonates nitric acid, which then loses a molecule of water to form the highly reactive nitronium ion (NO₂⁺).[5][6]

  • Electrophilic Attack: The π-electrons of the benzonitrile aromatic ring attack the nitronium ion. This is the rate-determining step. Due to the electron-withdrawing and meta-directing nature of the nitrile group, this attack preferentially occurs at the meta-position to avoid placing a positive charge adjacent to the already electron-deficient carbon attached to the nitrile group.[2]

  • Deprotonation: A base in the reaction mixture, typically the bisulfate ion (HSO₄⁻), removes a proton from the carbon bearing the nitro group, restoring the aromaticity of the ring.

Nitration_Mechanism cluster_0 Step 1: Nitronium Ion Formation cluster_1 Step 2: Electrophilic Attack cluster_2 Step 3: Deprotonation HNO3 Nitric Acid NO2+ Nitronium Ion HNO3->NO2+ + H2SO4 H2SO4 Sulfuric Acid HSO4- Bisulfate H2O Water Benzonitrile Benzonitrile Sigma_Complex Sigma Complex (Wheland Intermediate) Benzonitrile->Sigma_Complex + NO2+ Product 3-Nitrobenzonitrile Sigma_Complex->Product - H+

Sources

Technical Support Center: Purification of 2-hydroxy-3-methyl-5-nitro-benzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 2-hydroxy-3-methyl-5-nitro-benzonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with isolating this valuable chemical intermediate. We will explore the underlying chemical principles behind the purification strategies to empower you to troubleshoot and optimize your experiments effectively.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a crude sample of 2-hydroxy-3-methyl-5-nitro-benzonitrile?

A1: The primary impurities arise directly from the nitration of the 2-hydroxy-3-methylbenzonitrile precursor. Due to the directing effects of the hydroxyl (-OH) and methyl (-CH₃) groups, which are both ortho-, para- directors, a mixture of products is often formed. The most common impurities include:

  • Positional Isomers: Other nitrated isomers, such as 2-hydroxy-3-methyl-4-nitro-benzonitrile and 2-hydroxy-3-methyl-6-nitro-benzonitrile. These isomers often have very similar physical properties to the desired product, making them challenging to separate.[1][2]

  • Unreacted Starting Material: Residual 2-hydroxy-3-methylbenzonitrile.

  • Polynitrated Byproducts: Over-nitration can lead to the formation of dinitro- or trinitro- compounds, especially under harsh reaction conditions (e.g., high temperature or excess nitrating agent).[1]

  • Oxidation Products: The presence of a strong activating hydroxyl group on the aromatic ring makes it susceptible to oxidation by nitric acid, leading to the formation of dark, often tarry or resinous materials.[1]

Q2: Why is the purification of this specific compound often difficult?

A2: The primary challenge lies in the separation of the desired 5-nitro isomer from other positional isomers. These molecules have identical molecular weights and often exhibit very similar polarities and solubilities.[1][2] This similarity makes standard purification techniques like simple recrystallization less effective, often requiring more sophisticated methods like column chromatography for complete separation. Furthermore, the presence of tarry oxidation byproducts can interfere with crystallization and foul chromatography columns if not addressed during the initial workup.[1]

Q3: What are the primary methods for purifying the crude product?

A3: The two most effective and commonly employed methods for purifying 2-hydroxy-3-methyl-5-nitro-benzonitrile are recrystallization and silica gel column chromatography.

  • Recrystallization is ideal when the desired product is the major component and the impurities have different solubility profiles. It is a scalable and economical method. For nitroaromatic compounds, solvents like ethanol or mixed solvent systems are often effective.[3][4]

  • Column Chromatography is the method of choice for separating compounds with very similar polarities, such as positional isomers.[1][5] While more time and solvent-intensive, it offers superior resolving power.

The choice between these methods depends on the specific impurity profile of your crude product, which can be assessed by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

Troubleshooting Guide

Q4: My crude product is a dark, oily, or tarry substance. What should I do first?

A4: This is a common issue resulting from oxidation of the phenol ring during nitration.[1] Before attempting recrystallization or chromatography, it is advisable to perform a liquid-liquid extraction workup.

  • Dissolve the crude material in a suitable organic solvent like ethyl acetate.

  • Wash the organic layer with a dilute aqueous solution of a mild reducing agent, such as sodium bisulfite (NaHSO₃). This can help to reduce some of the highly colored quinone-type oxidation products to less colored phenols.

  • Follow this with a water wash to remove residual bisulfite, and then a brine wash to aid in the removal of water from the organic layer.

  • Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent in vacuo. This cleaner, solid or semi-solid material will be much more amenable to subsequent purification steps.

Q5: I attempted recrystallization, but the product "oiled out" instead of forming crystals. How can I fix this?

A5: "Oiling out" occurs when the solute comes out of the supersaturated solution as a liquid rather than a solid crystal lattice. This can happen if the solution is cooled too quickly, is too concentrated, or if the boiling point of the solvent is higher than the melting point of the compound. Here are several proven troubleshooting steps:[5]

  • Slow Down Cooling: Re-heat the solution to re-dissolve the oil. You may need to add a small amount of additional solvent. Allow the flask to cool very slowly to room temperature (e.g., by placing it in a large, warm water bath and letting the entire system cool). Once at room temperature, move it to a refrigerator, and finally to a freezer.

  • Scratch the Flask: Use a glass rod to gently scratch the inner surface of the flask at the air-solvent interface. The microscopic imperfections on the glass can provide nucleation sites for crystal growth.

  • Seed the Solution: If you have a tiny crystal of the pure product from a previous batch, add it to the cooled, supersaturated solution to induce crystallization.

  • Re-evaluate Your Solvent System: The chosen solvent may be inappropriate. For compounds like this, a mixed-solvent system often works best. Dissolve the crude product in a minimum amount of a hot "good" solvent (e.g., ethyl acetate or ethanol) and then slowly add a hot "poor" solvent (e.g., hexane or petroleum ether) until the solution just becomes turbid. Then, allow it to cool slowly.[5]

Q6: My TLC plate shows several spots that are very close together. How do I optimize separation for column chromatography?

A6: This indicates that the impurities have very similar polarities to your product, a classic sign of isomeric impurities. To achieve separation:

  • Solvent System Optimization: The key is to find a mobile phase that provides a larger difference in retention factors (Rf). Test various solvent systems with different polarities. A common starting point is a mixture of hexane and ethyl acetate.[5] Try varying the ratio (e.g., 9:1, 8:2, 7:3 Hexane:EtOAc). If separation is still poor, try introducing a third solvent with different properties. For example, adding a small amount of dichloromethane or using a toluene/ethyl acetate system can alter the selectivity of the separation.

  • Fine Silica Gel: Use silica gel with a smaller particle size (e.g., 230-400 mesh) for higher resolution, although this will result in a slower flow rate.

  • Column Dimensions: Use a long, thin column rather than a short, wide one to increase the number of theoretical plates and improve separation.

  • Slow Elution: Run the column slowly. A faster flow rate reduces the time for the equilibrium between the stationary and mobile phases, leading to broader peaks and poorer separation.

Purification & Analysis Protocols

Protocol 1: Purification by Recrystallization

This protocol is a starting point and may require optimization based on the specific impurity profile of your crude material.

  • Solvent Selection: Place a small amount of your crude product in several test tubes. Add a few potential solvents or solvent mixtures (e.g., ethanol, ethanol/water, ethyl acetate/hexane). A good solvent will dissolve the compound when hot but sparingly when cold.[4][5]

  • Dissolution: In an Erlenmeyer flask, add the chosen hot solvent to the crude product portion-wise, with swirling, until the solid is just dissolved. Use the minimum amount of hot solvent necessary.

  • Decolorization (Optional): If the solution is still highly colored, you may add a small amount of activated charcoal, keep the solution hot for a few minutes, and then perform a hot filtration through a fluted filter paper to remove the charcoal.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of the cold recrystallization solvent to remove any soluble impurities adhering to the crystal surface.

  • Drying: Dry the purified crystals in a vacuum oven at a low temperature (<50 °C) or in a desiccator to remove all traces of solvent.

Protocol 2: Purification by Flash Column Chromatography
  • TLC Analysis: Determine the optimal mobile phase (eluent) by TLC. The ideal eluent should provide an Rf value for the desired product of approximately 0.25-0.35 and show good separation from impurities.[6]

  • Column Packing: Prepare a slurry of silica gel (e.g., 60 Å, 230-400 mesh) in your chosen eluent. Pour the slurry into a column and allow it to pack under gravity or with gentle pressure, ensuring there are no air bubbles. Add a thin layer of sand to the top to protect the silica bed.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent. Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting free-flowing powder to the top of the column.

  • Elution: Carefully add the eluent to the column and begin collecting fractions. Maintain a constant head of solvent above the silica bed at all times.

  • Fraction Analysis: Monitor the composition of the collected fractions by TLC.

  • Product Isolation: Combine the fractions that contain the pure product (as determined by TLC) and remove the solvent using a rotary evaporator to yield the purified 2-hydroxy-3-methyl-5-nitro-benzonitrile.

Protocol 3: Purity Assessment by HPLC

High-Performance Liquid Chromatography (HPLC) is a standard method for determining the final purity of your product.[7]

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient or isocratic mixture of acetonitrile and water. A small amount of acid (0.1% formic acid or phosphoric acid) is often added to improve peak shape for phenolic compounds.[8] A typical starting point could be 50:50 acetonitrile:water.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector set at a wavelength where the compound has strong absorbance (e.g., 254 nm or 280 nm).

  • Procedure:

    • Prepare a dilute solution of your sample (approx. 1 mg/mL) in the mobile phase or acetonitrile.

    • Filter the sample through a 0.45 µm syringe filter.

    • Inject the sample into the equilibrated HPLC system.

    • Purity is typically calculated as the area percentage of the main product peak relative to the total area of all peaks in the chromatogram.

Data & Visualization

Table 1: Comparison of Primary Purification Techniques
FeatureRecrystallizationFlash Column Chromatography
Primary Use Case Removing impurities with different solubilities; large-scale purification.Separating compounds with similar polarities (e.g., isomers).[1][5]
Typical Purity >98% (if impurities are suitable)>99%
Expected Yield 50-80% (some product loss in mother liquor is inevitable)40-70% (potential for product loss on the column).[5]
Pros Scalable, cost-effective, simple equipment.High resolution, excellent for difficult separations.
Cons Ineffective for isomers with similar solubility, risk of "oiling out".[5]More time-consuming, requires larger volumes of solvents, less scalable.
Diagrams

PurificationWorkflow start Crude Product assess Assess Impurity Profile (TLC/HPLC) start->assess pre_wash Pre-Wash / Workup (e.g., NaHSO₃ wash) assess->pre_wash Dark / Tarry? [Yes] recrystallize Recrystallization assess->recrystallize Dark / Tarry? [No] Major Product + Minor Impurities chromatography Column Chromatography assess->chromatography Dark / Tarry? [No] Multiple Close Spots (Isomers) pre_wash->recrystallize Solid pre_wash->chromatography Oily / Semi-Solid purity_check Final Purity Check (HPLC) recrystallize->purity_check chromatography->purity_check purity_check->chromatography Purity < 99% end Pure Product purity_check->end Purity > 99%

Caption: A decision workflow for selecting the appropriate purification strategy.

IsomerChallenge cluster_0 Structural Similarity of Isomers Product Desired Product: 2-hydroxy-3-methyl-5-nitro-benzonitrile p1 Identical Molecular Weight Impurity Positional Isomer Impurity: (e.g., 6-nitro isomer) p2 Very Similar Polarity p1->p2 p3 Similar Solubility p2->p3 challenge Difficult Separation by Simple Recrystallization p3->challenge Leads To

Sources

Technical Support Center: Optimizing Reaction Temperature for Benzonitrile Nitration

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the nitration of benzonitrile. This guide is designed for researchers, chemists, and drug development professionals who are looking to optimize this critical reaction, with a specific focus on the paramount role of temperature. As a Senior Application Scientist, my goal is to provide not just protocols, but the underlying scientific principles and field-proven insights to help you achieve consistent, high-yield, and safe results.

The nitration of benzonitrile is a classic example of electrophilic aromatic substitution, a cornerstone of modern organic synthesis. The introduction of a nitro group onto the benzonitrile scaffold creates 3-nitrobenzonitrile, a valuable precursor for dyes, pharmaceuticals, and other fine chemicals. However, this reaction is notoriously exothermic and requires precise control to prevent the formation of unwanted byproducts and ensure operational safety. Temperature is the most critical parameter in this process, directly influencing reaction rate, product selectivity, and the overall safety profile.

Fundamental Scientific Principles

Understanding the theory behind the reaction is crucial for effective troubleshooting and optimization. Three key principles govern the role of temperature in the nitration of benzonitrile.

1.1. Substituent Effects: Why meta-Direction is Favored

The cyano group (-C≡N) on the benzonitrile ring is a powerful electron-withdrawing group. It deactivates the aromatic ring towards electrophilic attack by pulling electron density away from it through both inductive and resonance effects.[1][2][3][4][5] This deactivation is most pronounced at the ortho and para positions, leaving the meta position as the most electron-rich and therefore the primary site of attack for the electrophile (the nitronium ion, NO₂⁺).[2][3][6] While temperature can influence reaction kinetics, it does not change this fundamental electronic preference.

1.2. Reaction Kinetics and the Arrhenius Equation

The rate of a chemical reaction is directly proportional to the temperature, a relationship described by the Arrhenius equation.[7][8][9]

k = Ae-Ea/RT

Where:

  • k is the rate constant

  • A is the pre-exponential factor

  • Ea is the activation energy

  • R is the universal gas constant

  • T is the absolute temperature (in Kelvin)

Essentially, increasing the temperature increases the kinetic energy of the reacting molecules, leading to more frequent and energetic collisions, thus accelerating the reaction.[7][10] However, for benzonitrile nitration, a faster reaction is not always a better one.

1.3. The Exothermic Nature of Nitration

Aromatic nitration is a highly exothermic process.[11][12][13][14] The formation of the C-N bond and the subsequent re-aromatization of the ring release a significant amount of energy as heat. If this heat is not effectively removed, the reaction temperature will rise uncontrollably. This can lead to a dangerous situation known as thermal runaway, where the reaction rate accelerates exponentially, potentially causing violent decomposition, gas evolution, and even explosion.[11][12]

Troubleshooting Guide: Temperature-Related Issues

This section addresses common problems encountered during the nitration of benzonitrile, with a focus on temperature as the root cause.

Q: My reaction yield is very low or the reaction has not gone to completion. What's wrong?

A: This issue often points to the reaction temperature being too low. While controlling the exotherm is crucial, an overly low temperature can slow the reaction to a near standstill.

  • Causality: According to the Arrhenius equation, a low temperature (T) results in a significantly smaller rate constant (k), meaning the time required to reach completion may be impractically long.

  • Solution:

    • Confirm that the reagents are of sufficient quality and concentration.

    • Gradually increase the reaction temperature in 5°C increments, allowing the reaction to stabilize at each new setpoint.

    • Monitor the reaction progress closely using Thin Layer Chromatography (TLC) or an appropriate in-situ analytical method to observe the consumption of the starting material. There is an optimal temperature at which the highest yield is obtained.[15]

Q: I'm observing significant amounts of dinitrated byproducts. How can I prevent this?

A: The formation of dinitrobenzene derivatives is a classic sign that the reaction temperature is too high.[12][14][16]

  • Causality: The first nitration deactivates the ring, making a second nitration more difficult. However, at elevated temperatures, enough energy is available to overcome the activation barrier for the second nitration, leading to over-nitration.

  • Solution:

    • Maintain a strict low-temperature protocol, typically in the 0-10°C range.

    • Ensure vigorous stirring and use an efficient cooling bath (e.g., ice-salt or a cryocooler) to dissipate heat as it is generated.

    • The addition of the nitrating mixture (or benzonitrile) must be done slowly and dropwise to prevent localized hot spots.

Q: The reaction mixture turned dark brown or black, and I've isolated a tar-like substance instead of a clean product. What happened?

A: This indicates product or starting material decomposition due to excessive heat.[14][17]

  • Causality: Concentrated nitric and sulfuric acids are powerful oxidizing agents, especially at higher temperatures. The aldehyde group in benzaldehyde, a related compound, is known to be sensitive to oxidation by the nitrating mixture.[13] Similarly, the aromatic ring and the desired product can undergo oxidative degradation and polymerization at elevated temperatures, leading to tar formation.

  • Solution:

    • This is a clear indication of a loss of temperature control. Re-evaluate your cooling capacity.

    • For future runs, begin with a lower starting temperature and slow the rate of reagent addition significantly.

    • Ensure your thermometer is correctly placed to measure the internal reaction temperature, not the bath temperature.

Q: My reaction temperature started increasing rapidly on its own, and I saw brown fumes. What should I do?

A: This is a thermal runaway event, a critical safety issue. The brown fumes are toxic nitrogen dioxide (NO₂) gas.

  • Causality: The rate of heat generation has exceeded the rate of heat removal, causing the reaction to self-accelerate.

  • Immediate Action:

    • If it is safe to do so, immediately remove the heating mantle (if any) and add a large amount of crushed ice directly to the cooling bath.

    • Have a large beaker of crushed ice and water ready to quench the reaction by pouring the reaction mixture into the ice if the temperature continues to rise uncontrollably.

    • Evacuate the fume hood and the immediate area if the situation cannot be controlled.

  • Prevention:

    • Always perform nitrations on a scale appropriate for the available cooling capacity.

    • Never add reagents more quickly than the system can handle.

    • Always have an emergency quenching station prepared before starting the reaction.

Troubleshooting_Flow start Reaction Outcome Unsatisfactory q1 What is the primary issue? start->q1 low_yield Low Yield / Incomplete Reaction q1->low_yield Yield byproducts Byproducts Observed q1->byproducts Purity runaway Runaway / Tar Formation q1->runaway Safety cause1 Cause: Temperature too low. Reaction rate is impractically slow. low_yield->cause1 q2 What kind of byproducts? byproducts->q2 cause4 Cause: Heat generation > heat removal. CRITICAL SAFETY HAZARD. runaway->cause4 sol1 Solution: Gradually increase temp by 5-10°C. Monitor progress via TLC. cause1->sol1 dinitration Dinitration q2->dinitration oxidation Oxidation / Tar q2->oxidation cause2 Cause: Temperature too high. Overcomes activation energy for 2nd nitration. dinitration->cause2 cause3 Cause: Severe loss of temp control. Oxidative decomposition. oxidation->cause3 sol2 Solution: Maintain temp at 0-10°C. Improve cooling and slow reagent addition. cause2->sol2 sol3 Solution: Re-evaluate cooling setup. Use lower temp and slower addition. cause3->sol3 sol4 Solution: Emergency quench. For future, reduce scale, improve cooling. cause4->sol4

Caption: Troubleshooting decision tree for temperature-related issues.
Frequently Asked Questions (FAQs)

Q1: What is the ideal temperature range for the nitration of benzonitrile? A1: For most lab-scale syntheses, a starting temperature range of 0°C to 10°C is highly recommended.[13] This range provides a good balance between managing the reaction's exothermicity and achieving a practical reaction rate. The optimal temperature within this range may vary depending on the concentration of acids and the scale of the reaction.

Q2: How significantly does temperature affect the meta-isomer selectivity? A2: The meta-directing effect of the nitrile group is the dominant factor controlling regioselectivity.[2][3][6] In a well-controlled reaction, you can expect high selectivity for the meta product. Temperature plays a secondary role; however, excessively high temperatures can decrease overall selectivity by promoting side reactions that may lead to trace amounts of other isomers or decomposition products.[16]

Q3: Why is slow, dropwise addition of reagents so important, even with a good cooling bath? A3: Slow addition is a form of kinetic control over the reaction rate. Even with excellent external cooling, adding the reagents too quickly can generate heat faster than it can be transferred from the bulk solution to the cooling bath. This creates internal hot spots, increasing the risk of byproduct formation and thermal runaway.

Q4: Can I run the reaction at a higher temperature to reduce the reaction time? A4: While technically possible, it is not advisable without extensive safety assessments and specialized equipment, such as in a continuous flow reactor.[12] For batch reactions, the risk of a runaway reaction far outweighs the benefit of a shorter reaction time.[18] Safety and product purity should always be prioritized over speed.

Q5: What are the visual cues of an overheating nitration reaction? A5: Be vigilant for a rapid rise on the thermometer, a noticeable darkening of the reaction mixture (from pale yellow to orange, brown, or black), and the evolution of reddish-brown gas (NO₂) from the mixture. Any of these signs indicate a loss of temperature control.

Experimental Protocol: Temperature Optimization Study

This protocol outlines a method for systematically determining the optimal reaction temperature for your specific laboratory conditions.

Safety First: This reaction involves highly corrosive and reactive acids. Always work in a certified chemical fume hood. Wear appropriate Personal Protective Equipment (PPE), including acid-resistant gloves, chemical splash goggles, a face shield, and a lab coat.[11] Have sodium bicarbonate available for neutralizing spills and an emergency quench bath (ice/water) ready.[11][19]

4.1. Reagent Preparation: Nitrating Mixture
  • In a flask submerged in an ice bath, add a specific volume of concentrated sulfuric acid (H₂SO₄).

  • While stirring vigorously, slowly and carefully add an equal volume of concentrated nitric acid (HNO₃).

  • Allow the mixture to cool to the bath temperature before use. This mixture is highly corrosive and a strong oxidizer.

4.2. Reaction Setup

Set up three identical reaction flasks, each equipped with a magnetic stirrer, a thermometer, and an addition funnel.

  • Flask 1: Place in an ice bath (Target: 0-5°C).

  • Flask 2: Place in an ice-water bath, allowing some ice to melt (Target: 10-15°C).

  • Flask 3: Place in a room temperature water bath (Target: 20-25°C). Caution: This is for comparison and carries a higher risk.

4.3. Nitration Procedure
  • To each flask, add a solution of benzonitrile in a small amount of concentrated sulfuric acid.

  • Allow the solutions to equilibrate to the target temperature of their respective baths.

  • Slowly, dropwise, add the pre-chilled nitrating mixture from the addition funnel to each flask over a period of 30-60 minutes. Crucially, monitor the internal temperature of each flask to ensure it does not deviate significantly from the target range.

  • After the addition is complete, let the reactions stir at their target temperatures for a set period (e.g., 1 hour).

  • Monitor the reaction progress by taking small aliquots and analyzing them by TLC.

4.4. Work-up and Analysis
  • Quenching: Slowly pour each reaction mixture into a separate, large beaker containing a substantial amount of crushed ice with stirring.[20] This will stop the reaction and precipitate the crude product.

  • Isolation: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold water until the filtrate is neutral to pH paper.

  • Drying: Dry the crude product.

  • Analysis:

    • Determine the crude yield for each reaction.

    • Analyze the product distribution (isomer ratio) using Gas Chromatography (GC) or ¹H NMR spectroscopy.

    • Purify the product from the optimal temperature condition via recrystallization (e.g., from ethanol).

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Analysis prep_acids Prepare Nitrating Mixture (HNO₃ + H₂SO₄) Cool in Ice Bath setup Set Up 3 Parallel Reactions (Flasks at 0°C, 10°C, 20°C) prep_acids->setup prep_bn Charge Flasks with Benzonitrile in H₂SO₄ setup->prep_bn addition Slow, Dropwise Addition of Nitrating Mixture to Each Flask prep_bn->addition monitor_temp CRITICAL: Monitor Internal Temperature Maintain Target Range addition->monitor_temp stir Stir for a Fixed Time (e.g., 1 hour) monitor_temp->stir monitor_tlc Monitor Progress via TLC stir->monitor_tlc quench Quench Each Reaction on Crushed Ice monitor_tlc->quench filtrate Isolate Crude Product via Vacuum Filtration quench->filtrate wash_dry Wash with Cold Water & Dry filtrate->wash_dry analyze Analyze Yield & Isomer Ratio (GC or NMR) wash_dry->analyze result Determine Optimal Temperature analyze->result

Caption: Experimental workflow for temperature optimization study.
Data Interpretation

After conducting the optimization study, summarize your results in a table to clearly identify the optimal temperature.

Reaction Temp. (°C)Crude Yield (%)meta-isomer (%)ortho/para-isomers (%)Observations
0-5~75%>98%<2%Clean reaction, pale yellow solid obtained
10-15~85%>97%<3%Faster reaction, slightly darker product
20-25~60%~95%~5%Dark orange mixture, lower yield, more impurities

Note: These values are illustrative. Your results may vary.

The data will likely show that a moderately low temperature (e.g., 10-15°C) might offer a slightly higher yield due to a faster rate, but the cleanest product with the highest selectivity is often obtained at the lowest practical temperature (e.g., 0-5°C). The significant drop in yield and selectivity at room temperature highlights the dangers of poor temperature control.

References
  • Technical Support Center: Work-up Procedures for Aromatic Nitr
  • Arrhenius equation | Chemistry | Research Starters. (n.d.). EBSCO.
  • The Arrhenius equation uses the temperature dependence of the rate constant to determine the activation energy. (n.d.). IB Colourful Solutions in Chemistry.
  • Nitration reaction safety. (2024, June 7). YouTube.
  • Reaction Rates and Temper
  • Nitration of Benzene. (2024, January 24). Chemistry Steps.
  • Clark, J. (n.d.).
  • Arrhenius Equation. (2024, February 13). Chemistry LibreTexts.
  • Hazard Evaluation and Safety Considerations for Scale-Up of a Fuming Nitric Acid Mediated Nitration of Aryl Boronic Acids. (2021, June 8).
  • Nitration Reactions | Continuous Flow Processing. (n.d.). Vapourtec Ltd.
  • Ashenhurst, J. (2018, January 29). Ortho-, Para- and Meta- Directors in Electrophilic Aromatic Substitution. Master Organic Chemistry.
  • Nitric Acid Safety Tips & Health Hazards. (2015, April 27). VelocityEHS.
  • Nitration and Sulfonation of Benzene. (2023, January 22). Chemistry LibreTexts.
  • Effect of temperature on direct synthesis of benzonitrile. Reaction conditions. (n.d.).
  • Clark, J. (n.d.). The nitration of benzene - electrophilic substitution. Chemguide.
  • Nitration and arom
  • In electrophilic aromatic substitution reaction the class 12 chemistry JEE_Main. (n.d.). Vedantu.
  • Nitration of Benzo[b]thiophene-3-carbonitrile: An In-depth Technical Guide. (2025). Benchchem.
  • Brown, D. (n.d.). Nitration electrophilic substitution mechanism. Doc Brown's Chemistry.
  • NITR
  • Substituent Effects in Electrophilic Substitutions. (2024, October 4). Chemistry LibreTexts.
  • Technical Support Center: Controlling Regioselectivity in the Nitration of Benzaldehyde. (2025). Benchchem.
  • Nitration of Toluene (Electrophilic Arom
  • Heterogeneous nitration of nitrobenzene in microreactors: Process optimization and modelling. (n.d.).
  • The Effect of Temperature on the Production of Nitrobenzene. (n.d.).
  • Directing Groups in SE Ar. (n.d.).
  • Nitration of Substituted Aromatic Rings and R
  • Ashenhurst, J. (2018, April 30). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. Master Organic Chemistry.
  • Process Design of Benzene Nitr
  • Electrophilic aromatic directing groups. (n.d.). Wikipedia.
  • Improving the selectivity of nitration in benzaldehyde deriv
  • Why is nitration done at comparatively low temper
  • Nitration of Benzene Mechanism - Electrophilic Aromatic Substitution Reactions. (2018, May 6). YouTube.
  • Nitr
  • Regioselective nitration of aromatic compounds and the reaction products thereof. (n.d.).
  • Notes on Preparation and important reactions of nitro compounds, nitriles, isonitriles. (n.d.).

Sources

Technical Support Center: Moisture Management in Benzonitrile Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: BZN-H2O-OPT Assigned Specialist: Senior Application Scientist Subject: Troubleshooting Moisture Sensitivity in Dehydration and Cyanation Protocols

Executive Summary

Benzonitrile derivatives are critical pharmacophores, yet their synthesis is frequently compromised by trace moisture. Water acts as a "silent killer" in two distinct ways:

  • Kinetic Interception: In amide dehydration, water acts as a nucleophile, intercepting the activated imidoyl intermediate and reverting it to the starting material.

  • Catalyst Poisoning: In Pd-catalyzed cyanation, moisture (often coupled with oxygen) promotes ligand oxidation and metal aggregation (Pd-black formation), halting the catalytic cycle.

This guide provides field-proven troubleshooting workflows to isolate and eliminate these failure modes.

Module 1: Amide Dehydration Protocols

Context: You are converting a primary amide (


) to a nitrile (

) using reagents like Trifluoroacetic Anhydride (TFAA), Burgess Reagent, or Thionyl Chloride.
Q1: My reaction proceeds to 50% conversion and then stalls. Adding more reagent doesn't help.[1] Why?

Diagnosis: You are likely experiencing Imidoyl Hydrolysis due to "wet" solvent or poor base quality.

The Mechanism of Failure: Dehydration proceeds via an O-activated imidoyl intermediate (e.g., imidoyl triflate). This intermediate is highly electrophilic. If trace water is present, it outcompetes the elimination step, hydrolyzing the intermediate back to the amide or further to the carboxylic acid.

The Fix:

  • Solvent Integrity: Use DCM or THF dried over activated molecular sieves (3Å or 4Å). Karl Fischer (KF) titration should read <50 ppm water.

  • Base Scavenging: Ensure your base (Pyridine or

    
    ) is distilled or stored over KOH pellets. The base acts as a proton shuttle; if it is "wet," it introduces water directly to the active site.
    

Visualizing the Failure Mode:

AmideDehydration Amide Primary Amide (R-CONH2) Intermediate Activated Imidoyl Intermediate Amide->Intermediate + Reagent Reagent Dehydrating Agent (TFAA/SOCl2) Nitrile Benzonitrile (Product) Intermediate->Nitrile Elimination (- Acid) DeadEnd Hydrolysis (Reversion to Amide) Intermediate->DeadEnd Fast Water Trace H2O (Contaminant) Water->Intermediate Nucleophilic Attack

Caption: Figure 1. The "Kinetic Interception" pathway where trace water destroys the activated intermediate before nitrile formation.

Q2: I am using the Burgess Reagent. The bottle was opened last month, and now my yield has dropped from 90% to 10%.

Diagnosis: Reagent decomposition. The Burgess reagent (methyl N-(triethylammoniumsulfonyl)carbamate) is notoriously hygroscopic and thermally unstable.

Technical Insight: The Burgess reagent decomposes via an internal elimination mechanism to form a sulfamoyl amine, which is inactive. This process is accelerated by moisture and heat.

Standard Operating Procedure (SOP) for Burgess Reagent:

  • Storage: Must be stored at -20°C under Argon.

  • Handling: Warm the bottle to room temperature in a desiccator before opening to prevent condensation.

  • Reaction: Run in anhydrous DCM or Toluene.

  • Validation: If the reagent looks "sticky" or clumpy rather than a free-flowing white powder, discard it.

Module 2: Pd-Catalyzed Cyanation (Ar-X Ar-CN)

Context: You are coupling an aryl halide with a cyanide source (


 or 

) using a Palladium catalyst.[2][3]
Q3: My reaction mixture turned black immediately upon heating, and I see no product.

Diagnosis: Catalyst decomposition ("Pd-Black" formation) triggered by oxygen/moisture or incompatible cyanide source.

Troubleshooting Matrix:

VariableScenario A: Zinc Cyanide (ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

)
Scenario B: Ferrocyanide (

)
Moisture Sensitivity High. Requires strictly anhydrous conditions.Low. Often requires water as a co-solvent.
Why?

has low solubility; water can poison the Pd(0) species before transmetallation.
The release of

from the Fe complex is often facilitated by aqueous buffering.
The Fix Use Schlenk lines. Dry DMF/DMA (sparged with

). Add 1-2 mol% Zn dust to stabilize Pd(0).
Ensure the solvent system is a biphasic mix (e.g., Dioxane/H2O 1:1) if using this reagent.[1][2][4][5][6][7]
Ligand Choice Use robust ligands like dppf or Xantphos.Use ligands compatible with aqueous conditions (e.g., tBuXPhos).
Q4: How do I choose the right cyanide source for my moisture-sensitive substrate?

Recommendation:

  • If your substrate is moisture-sensitive (e.g., contains esters, acid chlorides): Use

    
      in anhydrous DMF.
    
  • If your substrate is robust but the catalyst is dying: Switch to

    
     . It releases cyanide slowly, preventing "cyanide poisoning" of the catalyst, a common issue where high 
    
    
    
    shuts down the catalytic cycle.
Module 3: Workup & Isolation

Context: You have successfully formed the nitrile, but the yield drops during extraction/purification.

Q5: I see a new spot on TLC during workup that corresponds to the primary amide. Is my nitrile hydrolyzing?

Diagnosis: Yes. Electron-poor benzonitriles (e.g., with


, 

substituents) are highly susceptible to hydrolysis under basic or acidic aqueous conditions.

Corrective Protocol:

  • Quench: Do not quench strongly acidic dehydration reactions (like

    
    ) directly with water. The exotherm generates hot acid, rapidly hydrolyzing the nitrile.
    
    • Better: Pour the reaction mixture onto crushed ice buffered with solid

      
       .
      
  • pH Control: Maintain pH 6–8 during extraction.

  • Drying: Dry organic layers immediately over

    
     and remove solvent at temperatures 
    
    
    
    .
Module 4: Decision Framework

Use this logic flow to select the optimal dehydration method based on your lab's moisture control capabilities.

SelectionLogic Start Start: Choose Method Substrate Is Substrate Acid Sensitive? Start->Substrate AcidSens_Yes Yes (e.g., Boc, Acetal) Substrate->AcidSens_Yes AcidSens_No No Substrate->AcidSens_No Burgess Burgess Reagent (Strict Anhydrous) AcidSens_Yes->Burgess Lab has Schlenk Line? TFAA TFAA / Pyridine (Mild, Dry) AcidSens_Yes->TFAA Standard Glassware SOCl2 SOCl2 / DMF (Robust, Acidic) AcidSens_No->SOCl2 Cost Effective

Caption: Figure 2. Reagent selection guide balancing substrate sensitivity and moisture tolerance.

References
  • Burgess, E. M., Penton, H. R., & Taylor, E. A. (1973).[8] Thermal reactions of alkyl N-carbomethoxysulfamate esters. Journal of Organic Chemistry. Link

  • Cohen, D. T., et al. (2010). A Mild and Efficient Palladium-Catalyzed Cyanation of Aryl Chlorides with K4[Fe(CN)6]. Journal of the American Chemical Society. Link

  • Scientific Update. (2023). A Mild Method for Dehydration of a Base-Sensitive Primary Amide. Link

  • Organic Chemistry Portal. Cyanation of Aryl Halides. Link

  • BenchChem. Benzonitrile Degradation Pathways: A Technical Support Guide. Link

Sources

Validation & Comparative

Structural Elucidation and Isomeric Differentiation of 2-Hydroxy-3-methyl-5-nitro-benzonitrile: A Comparative MS Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Directive

In drug development and fine chemical synthesis, 2-hydroxy-3-methyl-5-nitro-benzonitrile (Target Compound) often serves as a critical scaffold. However, its synthesis frequently yields regioisomeric impurities, most notably 2-hydroxy-5-methyl-3-nitro-benzonitrile (Alternative Isomer).

Standard low-resolution MS often fails to distinguish these isomers because they share identical molecular weights (MW 178.14) and functional groups. This guide provides a definitive fragmentation logic to differentiate the Target from its Isomer using Electron Ionization (EI) and Electrospray Ionization (ESI) , focusing on the "Ortho-Effect" as the primary discriminator.

Experimental Methodology

To ensure reproducibility, the following protocols are established as the "Gold Standard" for differentiating these nitro-nitrile species.

Protocol A: GC-EI-MS (Structural Fingerprinting)

Recommended for definitive structural identification.

  • Inlet Temp: 250°C (Split 10:1).

  • Column: Rxi-5Sil MS (30m x 0.25mm x 0.25µm) or equivalent.

  • Oven: 60°C (1 min) → 20°C/min → 300°C (5 min).

  • Ion Source: Electron Impact (EI) at 70 eV.

  • Source Temp: 230°C.

  • Scan Range: m/z 40–400.

Protocol B: LC-ESI-MS/MS (Trace Quantitation)

Recommended for analyzing biological matrices or thermally unstable precursors.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 1.8 µm.

  • Mobile Phase: A: Water + 0.1% Formic Acid; B: Acetonitrile.

  • Ionization: ESI Negative Mode (Phenolic protons ionize best in neg mode).

  • Collision Energy (CE): Stepped 15-35 eV.

Comparative Fragmentation Analysis

The differentiation relies on the Ortho-Effect , a proximity-driven rearrangement specific to the position of the Nitro (-NO₂) group relative to the Hydroxyl (-OH) and Methyl (-CH₃) groups.

The Competitors
FeatureTarget Compound Alternative (Isomer)
Structure 2-Hydroxy-3-methyl-5-nitro-benzonitrile 2-Hydroxy-5-methyl-3-nitro-benzonitrile
Nitro Position Position 5 (Para to OH)Position 3 (Ortho to OH)
Key Interaction No H-bonding between OH and NO₂.Strong Intramolecular H-bond (OH···O₂N).
Dominant Loss Radical loss of NO₂ (M-46).Loss of OH• (M-17) or H₂O (M-18).
Detailed Fragmentation Logic (EI Mode)
1. Target Compound (5-Nitro)

Since the Nitro group is para to the Hydroxyl, it behaves like a standard aromatic nitro compound.

  • Molecular Ion (

    
    ): m/z 178 (Distinct).
    
  • Primary Pathway: Direct cleavage of the C-N bond.

    • 
      . This is often the Base Peak .
      
  • Secondary Pathway: Rearrangement to nitrite ester followed by NO loss.

    • 
      .
      
  • Phenolic/Nitrile Degradation:

    • The ion at m/z 132 (phenolic cation) subsequently loses CO (28 Da).

    • 
      .
      
2. Alternative Isomer (3-Nitro)

The Nitro group is ortho to the Hydroxyl. This proximity facilitates a hydrogen transfer from the OH to the NO₂ oxygen.

  • Ortho-Effect Pathway:

    • Hydrogen transfer allows the elimination of a neutral OH radical or water molecule.

    • Diagnostic Peak:

      
      .
      
    • Diagnostic Peak:

      
      .
      
  • Observation: The m/z 132 peak (M-NO₂) will be significantly weaker compared to the Target because the ortho-rearrangement channel competes effectively for the ion current.

Data Summary Table (Predicted Relative Abundance)
Fragment Ion (m/z)AssignmentTarget (5-NO₂) IntensityIsomer (3-NO₂) Intensity
178

High (80-100%)High (80-100%)
161

Absent / Trace Medium (30-50%)
148

MediumMedium
132

High (Base Peak) Low/Medium
104

HighLow
77

MediumMedium

Visualizing the Mechanism

The following diagram illustrates the divergent pathways. The Blue path represents the standard fragmentation (Target), while the Red path represents the Ortho-Effect (Isomer).

FragmentationPathway M_Ion Molecular Ion [M]+• m/z 178 M_NO [M - NO]+ m/z 148 M_Ion->M_NO -NO (30) M_NO2 [M - NO2]+ m/z 132 (Base Peak for Target) M_Ion->M_NO2 -NO2 (46) (Major Path for Target) Ortho_Intermediate Ortho-Rearrangement (H-Transfer) M_Ion->Ortho_Intermediate If NO2 is Ortho Ion_104 [132 - CO]+ m/z 104 M_NO2->Ion_104 -CO (28) Ion_77 Phenyl Cation m/z 77 Ion_104->Ion_77 -HCN (27) M_OH [M - OH]+ m/z 161 (Diagnostic for Isomer) Ortho_Intermediate->M_OH -OH• (17)

Caption: Fragmentation tree comparing the dominant Nitro-loss pathway of the Target (Green) vs. the Ortho-Effect pathway of the Isomer (Red).

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.[1][2] (Standard text on Nitro/Ortho effects).

  • NIST Mass Spectrometry Data Center. (2023). NIST / EPA / NIH Mass Spectral Library.

  • Budzikiewicz, H., Djerassi, C., & Williams, D. H. (1967). Mass Spectrometry of Organic Compounds. Holden-Day.
  • Gross, J. H. (2017). Mass Spectrometry: A Textbook. Springer.

  • Athnasios, A. K., et al. (2022). "Mass spectrometry based fragmentation patterns of nitrosamine and nitro compounds." Journal of Mass Spectrometry. (Validating nitro-loss mechanisms).

Sources

HPLC method development for 2-hydroxy-3-methyl-5-nitro-benzonitrile purity

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide to High-Performance Liquid Chromatography (HPLC) Method Development for the Purity Assessment of 2-hydroxy-3-methyl-5-nitro-benzonitrile

This guide provides an in-depth, experience-driven approach to developing and comparing High-Performance Liquid Chromatography (HPLC) methods for determining the purity of 2-hydroxy-3-methyl-5-nitro-benzonitrile, a key intermediate in pharmaceutical synthesis. We will move beyond rote procedural lists to explore the scientific rationale behind each decision, ensuring the development of a robust, reliable, and validated analytical method suitable for a regulated drug development environment.

Part 1: Foundational Strategy & Analyte Characterization

Before any practical method development begins, a thorough understanding of the analyte is paramount. The structure of 2-hydroxy-3-methyl-5-nitro-benzonitrile (Figure 1) provides significant clues for our starting point.

  • Aromatic System & Chromophore: The benzonitrile core, substituted with a nitro group (-NO₂) and a hydroxyl group (-OH), contains a strong chromophore. This makes UV-Visible spectroscopy an ideal detection method. The nitro group, in particular, suggests strong absorbance in the UV region, likely between 220-280 nm.

  • Polarity: The molecule possesses both polar (hydroxyl, nitro, nitrile) and non-polar (benzene ring, methyl group) characteristics. This amphiphilic nature makes it an excellent candidate for Reversed-Phase HPLC (RP-HPLC), which separates compounds based on hydrophobicity.[1]

Figure 1: Chemical Structure of 2-hydroxy-3-methyl-5-nitro-benzonitrile The presence of a phenolic hydroxyl, a nitro group, and a nitrile group on an aromatic ring dictates the chromatographic strategy.

Part 2: Primary Method Development: A Stability-Indicating RP-HPLC Protocol

Our primary goal is to develop a stability-indicating method—one that can accurately quantify the main peak while separating it from any potential impurities and degradation products.[2] RP-HPLC is the gold standard for this application due to its versatility and robustness.[3]

Logical Workflow for Method Development

The development process is not random; it is a systematic progression from initial parameter selection to final validation, guided by established scientific principles and regulatory expectations.[4][5]

MethodDevelopmentWorkflow cluster_0 Phase 1: Initial Parameter Selection cluster_1 Phase 2: Optimization cluster_2 Phase 3: Validation Analyte Analyte Characterization (Polarity, pKa, UV λmax) Column Column Selection (e.g., C18, 5µm, 4.6x250mm) Analyte->Column Guides choice MobilePhase Mobile Phase Scouting (ACN vs. MeOH, pH) Column->MobilePhase Defines chemistry Gradient Gradient Optimization (Slope, Time) MobilePhase->Gradient Optimizes separation Detector Detector Settings (Wavelength Scan) Detector->Gradient FlowTemp Flow Rate & Temperature (Efficiency vs. Pressure) Gradient->FlowTemp Fine-tunes resolution SystemSuitability System Suitability Test (Resolution, Tailing, Plates) FlowTemp->SystemSuitability Verifies performance Validation ICH Q2(R1) Validation (Specificity, Linearity, Accuracy, Precision, etc.) SystemSuitability->Validation Confirms suitability Report Final Method & Report Validation->Report Documents results

Caption: A systematic workflow for HPLC method development and validation.

Experimental Protocol: RP-HPLC Method

This protocol is designed to be a self-validating system, where the initial choices are grounded in theory and refined through systematic experimentation.

  • Instrumentation & Materials:

    • HPLC system with a quaternary pump, autosampler, column thermostat, and a photodiode array (PDA) or variable wavelength UV detector.

    • C18 stationary phase column (e.g., 250 x 4.6 mm, 5 µm particle size). A C18 column is chosen for its hydrophobic character, which is well-suited for retaining the aromatic analyte.[6]

    • Acetonitrile (ACN), HPLC grade.

    • Water, HPLC grade.

    • Phosphoric acid or Formic acid, analytical grade.

  • Chromatographic Conditions:

    • Mobile Phase A: 0.1% Phosphoric Acid in Water (pH ~2.5). The acid is critical to suppress the ionization of the phenolic hydroxyl group, ensuring a single analyte form and preventing peak tailing.

    • Mobile Phase B: Acetonitrile (ACN).

    • Gradient Program: A gradient is chosen to ensure elution of both polar and non-polar impurities within a reasonable runtime.

      • 0-20 min: 30% B to 90% B

      • 20-25 min: 90% B (column wash)

      • 25-30 min: 30% B (re-equilibration)

    • Flow Rate: 1.0 mL/min. This is a standard flow rate for a 4.6 mm ID column, balancing analysis time with system pressure.

    • Column Temperature: 30 °C. A controlled temperature ensures retention time stability.[7]

    • Detection Wavelength: 254 nm. This is a common wavelength for aromatic compounds with nitro groups, offering good sensitivity.[8]

    • Injection Volume: 10 µL.

  • Standard and Sample Preparation:

    • Diluent: Acetonitrile:Water (50:50 v/v).

    • Standard Solution: Accurately weigh ~10 mg of 2-hydroxy-3-methyl-5-nitro-benzonitrile reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with diluent to get a 100 µg/mL solution.

    • Sample Solution: Prepare the test sample in the same manner to achieve the same target concentration.

Method Validation Summary (as per ICH Q2(R1) Guidelines)

A developed method is only useful if it is validated to be fit for its purpose.[9][10] The following table summarizes the key validation parameters and typical acceptance criteria.[2]

Validation ParameterTest DescriptionAcceptance CriteriaHypothetical Result
Specificity Forced degradation study (acid, base, peroxide, heat, light).Main peak is resolved from all degradation peaks (Resolution > 2).Pass
Linearity 5-6 concentrations across 50-150% of the target concentration.Correlation coefficient (r²) ≥ 0.999r² = 0.9995
Accuracy Spike recovery at 3 levels (e.g., 80%, 100%, 120%).98.0% - 102.0% recovery.99.5% - 101.2%
Precision (Repeatability) 6 replicate injections of the standard solution.RSD ≤ 1.0%RSD = 0.4%
Precision (Intermediate) Analysis on different days with different analysts.RSD ≤ 2.0%RSD = 1.1%
Limit of Quantitation (LOQ) Signal-to-Noise ratio of 10:1 or determined by precision at low concentrations.RSD ≤ 10% at the LOQ concentration.0.1 µg/mL
Robustness Deliberate small changes in method parameters (flow rate ±10%, temp ±2°C, pH ±0.2).System suitability parameters remain within limits.Pass

Part 3: Comparative Analysis with Alternative Methods

While the developed RP-HPLC method is robust, exploring alternatives is crucial for comprehensive purity assessment and for situations requiring higher throughput or orthogonal separation mechanisms.

Alternative 1: Ultra-High-Performance Liquid Chromatography (UHPLC)

UHPLC utilizes columns with smaller particle sizes (<2 µm), leading to significant improvements in speed and resolution.[3] It is not a different technique in principle from HPLC but an evolution of it.

HPLC_vs_UHPLC cluster_HPLC Conventional HPLC cluster_UHPLC UHPLC HPLC HPLC (3-5 µm particles) Benefit Benefits H_Time Longer Run Time (15-30 min) H_Res Good Resolution H_Solvent Higher Solvent Use UHPLC UHPLC (<2 µm particles) U_Time Shorter Run Time (<5 min) U_Time->H_Time Faster U_Res Higher Resolution U_Res->H_Res Better U_Solvent Lower Solvent Use U_Solvent->H_Solvent Less

Caption: Comparison of HPLC and UHPLC performance characteristics.

Performance Comparison: HPLC vs. UHPLC

ParameterDeveloped RP-HPLC MethodCorresponding UHPLC MethodAdvantage of UHPLC
Column 4.6 x 250 mm, 5 µm2.1 x 50 mm, 1.8 µmSmaller, more efficient
Flow Rate 1.0 mL/min0.4 mL/minLower solvent consumption
Run Time 30 min< 5 minHigher throughput
System Pressure ~1500 psi~8000 psiRequires specialized equipment
Resolution GoodExcellentBetter separation of trace impurities

Verdict: For high-throughput screening or complex samples with closely eluting impurities, UHPLC is the superior choice.[3] However, the developed HPLC method is more accessible, as it does not require specialized high-pressure equipment, and is perfectly suitable for routine quality control.

Alternative 2: Orthogonal Method - Normal-Phase HPLC (NP-HPLC)

An orthogonal method uses a completely different separation mechanism. This is invaluable for ensuring that no impurities are co-eluting with the main peak. While RP-HPLC separates based on hydrophobicity, NP-HPLC separates based on polarity.[1]

  • Principle: In NP-HPLC, the stationary phase is polar (e.g., silica), and the mobile phase is non-polar (e.g., hexane, heptane). Polar compounds are retained longer.

  • Application: This method would be ideal for identifying and separating highly polar or very non-polar impurities that might behave similarly to the main analyte in a reversed-phase system. For instance, an impurity without the polar hydroxyl group might elute very early in RP-HPLC but would be well-retained and separated in an NP-HPLC system.

  • Drawbacks: NP-HPLC often suffers from poorer reproducibility due to the sensitivity of the system to water content in the mobile phase and typically uses less desirable solvents from an environmental and safety perspective.

Conclusion

For the routine purity analysis of 2-hydroxy-3-methyl-5-nitro-benzonitrile, the developed and validated Reversed-Phase HPLC method stands as the most practical, robust, and reliable choice. It aligns with global regulatory expectations and provides excellent performance for its intended purpose.[2][9]

The UHPLC method serves as a direct upgrade, offering significant gains in speed and efficiency, making it ideal for high-throughput environments. The use of an orthogonal NP-HPLC method is not recommended for routine analysis but should be considered during method development or for investigating out-of-specification results to provide a comprehensive impurity profile. This multi-faceted approach ensures the highest level of confidence in the quality and purity of the pharmaceutical intermediate.

References

  • ResearchGate. (2025, August 18). What is the Method Validation Steps According to ICH and USP Guidelines? and What is Acceptance Criteria for this Steps ? ResearchGate. [Link]

  • LCGC. (2020, November 15). HPLC Method Development and Validation for Pharmaceutical Analysis. LCGC International. [Link]

  • Pharmaguideline. (n.d.). Analytical Method Validation (AMV) in Pharmaceuticals. Pharmaguideline. [Link]

  • SIELC Technologies. (2023, May 31). Benzonitrile. SIELC Technologies. [Link]

  • International Journal of Research and Review. (2025, August 8). Analytical Method Validation: ICH and USP Perspectives. IJRR. [Link]

  • Heliyon. (2025, January 1). Review on the modern analytical advancements in impurities testing. Heliyon. [Link]

  • Zenodo. (2024, March 26). METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. Zenodo. [Link]

  • SIELC Technologies. (n.d.). HPLC Method for Separation of Benzonitrile, Toluene and Benzylamine on Primesep A Column. SIELC Technologies. [Link]

  • Slideshare. (n.d.). Analytical method validation as per ich and usp. Slideshare. [Link]

  • ConferenceSeries. (n.d.). HPLC method development and validation as per ICH guidelines. ConferenceSeries Ltd. [Link]

  • Acta Scientific. (2020, March 23). New Method Development by HPLC and Validation as per ICH Guidelines. Acta Scientific. [Link]

  • PubMed. (2009, December 30). Development of a new SPME-HPLC-UV method for the analysis of nitro explosives on reverse phase amide column and application to analysis of aqueous samples. PubMed. [Link]

  • Journal of Chemical and Pharmaceutical Research. (2023, May 11). Techniques for Quality Control in Pharmaceutical Analysis. JOCPR. [Link]

  • International Journal of Innovative Science and Research Technology. (2025, May 19). Analytical Methods for the Detection of Counterfeit Pharmaceuticals. Ijisrt.com. [Link]

  • ALWSCI. (2024, September 4). Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. ALWSCI. [Link]

  • Biotech Spain. (2025, September 22). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. Biotech Spain. [Link]

  • International Journal of Pharmaceutical Sciences and Research. (2025, December 10). HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. IJPSR. [Link]

Sources

Comparative Biological Profile of Methyl-Nitro-Benzonitrile Derivatives: From Synthons to Bioactive Agents

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Directive

The Methyl-Nitro-Benzonitrile (MNB) scaffold represents a privileged structure in medicinal chemistry, serving not merely as a passive intermediate but as an electronically tunable pharmacophore. The juxtaposition of a strong electron-withdrawing cyano group (-CN) and a nitro group (-NO2) on the toluene core creates a unique dipole and electrophilic profile.

This guide moves beyond standard catalog listings to objectively compare the biological utility of specific MNB isomers. We analyze how the positional isomerism of the methyl, nitro, and cyano groups dictates their reactivity in Nucleophilic Aromatic Substitution (SNAr) and their ultimate biological efficacy in antifungal , antiviral , and anticancer applications.

Key Comparative Findings
Feature3-Methyl-4-Nitrobenzonitrile 2-Methyl-5-Nitrobenzonitrile 4-Methyl-3-Nitrobenzonitrile
Primary Bioactivity Antifungal (Candida spp.)Antiviral (HCV), Anticancer (Factor Xa)Kinase Inhibition (via Indazole formation)
Key Mechanism Membrane disruption / Oxidative stressEntry inhibition / Protease bindingATP-competitive binding (after cyclization)
Reactivity Profile High SNAr susceptibility at C4Moderate electrophilicityPrecursor to reactive hydrazines
Toxicity Risk High (Redox cycling of -NO2)ModerateModerate

Chemical Space & Mechanism of Action

To understand the biological differences, one must first grasp the electronic environment. The nitro group is the primary driver of both toxicity (via redox cycling) and therapeutic efficacy (via covalent trapping or H-bonding).

The "Futile Cycle" Mechanism (Toxicity vs. Activity)

The biological activity of MNB derivatives often hinges on the metabolic fate of the nitro group. In anaerobic pathogens (bacteria/fungi), the nitro group is reduced to toxic radical species.[1] In human hosts, this can lead to off-target cytotoxicity.

NitroReduction cluster_toxicity Toxicity Pathway MNB Methyl-Nitro-Benzonitrile (Prodrug/Scaffold) Radical Nitro Radical Anion (-NO2•-) MNB->Radical 1e- Reduction NTR Nitroreductase (Type I/II) NTR->Radical Radical->MNB Re-oxidation (Futile Cycle) Oxygen O2 (Aerobic) Radical->Oxygen Amine Amino-Benzonitrile (-NH2) Radical->Amine 6e- Reduction (Complete) DNA DNA Damage (Cell Death) Radical->DNA Covalent Binding (Anaerobic) Superoxide Superoxide (O2•-) (Oxidative Stress) Oxygen->Superoxide Generates

Figure 1: The dual-pathway mechanism of the nitro group. In aerobic conditions (human cells), the "futile cycle" generates superoxide, causing toxicity.[2] In anaerobic pathogens, the radical anion covalently binds DNA, providing antimicrobial efficacy.

Comparative Biological Evaluation

Antifungal Activity: The 3-Methyl-4-Nitro Series

Research indicates that derivatives of 3-methyl-4-nitrobenzonitrile (specifically the benzoate analogs) exhibit potent activity against Candida species.

  • Lead Compound: Pentyl 3-methyl-4-nitrobenzoate.

  • Target: Candida guilliermondii (Clinical isolate 207).[3]

  • Performance: MIC values as low as 31 µM .

  • SAR Insight: The lipophilicity of the alkyl chain (pentyl group) combined with the electron-withdrawing nitro group at the para position enhances membrane permeability, allowing the compound to disrupt fungal oxidative balance.

Immunotherapy (PD-1/PD-L1): The Biphenyl-Triazole Hybrids

Derivatives utilizing the benzonitrile core linked via triazoles have emerged as small-molecule inhibitors of the PD-1/PD-L1 checkpoint, a critical target in cancer immunotherapy.[4]

  • Scaffold Utility: The benzonitrile moiety mimics the biphenyl residues found in Bristol-Myers Squibb (BMS) macrocycles, providing π-π stacking interactions within the PD-L1 hydrophobic pocket.

  • Data: Compound 7 (from Zhang et al. series) achieved an IC50 of 8.52 µM in HTRF binding assays.

  • Advantage: Unlike monoclonal antibodies, these small molecules offer oral bioavailability.

Antiviral Activity (HCV): The Piperazine-Benzonitriles

2-Methyl-benzonitrile derivatives substituted with piperazine linkers act as Hepatitis C Virus (HCV) entry inhibitors.

  • Mechanism: They block the conformational changes in the HCV envelope glycoproteins required for fusion.

  • Potency: Low nanomolar EC50 values (0.175 µM).

  • Structural Requirement: The ortho-cyano group is essential for locking the conformation of the molecule to fit the viral binding pocket.

Experimental Protocols (Self-Validating Systems)

To replicate these findings, rigorous protocols are required. The following workflows include built-in validation steps.

Protocol A: Synthesis & Activation (SNAr Displacement)

Objective: Functionalize the nitro-benzonitrile core for SAR studies.

  • Reagents: Dissolve 0.35 mmol of 2-fluoro-5-nitrobenzonitrile (more reactive surrogate for methyl-nitro) in 2 mL DMSO.

  • Nucleophile: Add 1.2 eq of the amine (e.g., piperazine derivative) and 2.0 eq of K2CO3.

  • Reaction: Heat to 120°C for 4-6 hours.

  • Validation (TLC): Monitor disappearance of the starting material (Rf ~0.6 in 30% EtOAc/Hex) and appearance of the fluorescent product.

  • Purification: Precipitate in ice water; recrystallize from EtOH.

Protocol B: HTRF Binding Assay (PD-1/PD-L1)

Objective: Quantify the inhibition potential of benzonitrile derivatives.[5]

  • Assay Buffer: PBS (pH 7.4) + 0.1% BSA + 0.05% Tween-20.

  • Components:

    • Tag1-PD-L1 protein (10 nM final).

    • Tag2-PD-1 protein (20 nM final).

    • Test Compound (Serial dilution 0.1 nM - 100 µM).

  • Incubation: Mix components in a 384-well low-volume plate. Incubate for 1 hour at 25°C.

  • Detection: Add anti-Tag1-Europium (Donor) and anti-Tag2-d2 (Acceptor). Incubate 2 hours.

  • Readout: Measure Fluorescence Resonance Energy Transfer (FRET) at 665 nm / 620 nm.

  • Self-Validation:

    • Positive Control:[6] BMS-202 (Known inhibitor).

    • Negative Control: DMSO only (0% inhibition).

    • Z-Prime Calculation: Must be > 0.5 for valid data.

Visualizing the Structure-Activity Relationship (SAR)[7]

The following diagram maps the specific positions of the methyl-nitro-benzonitrile scaffold to their respective biological outcomes.

SAR_Map Core Methyl-Nitro-Benzonitrile (The Scaffold) Iso1 3-Methyl-4-Nitro (Isomer A) Core->Iso1 Iso2 2-Methyl-5-Nitro (Isomer B) Core->Iso2 Iso3 Triazole-Linked (Hybrid) Core->Iso3 Mod1 Derivatization: Benzoate Esterification Iso1->Mod1 Alkyl Chain Extension Mod2 Derivatization: Piperazine Substitution Iso2->Mod2 Amine Linkage Mod3 Derivatization: Click Chemistry (Triazole) Iso3->Mod3 Bioisostere Replacement Act1 Antifungal Activity (Candida spp.) MIC: 31 µM Mod1->Act1 Act2 Antiviral (HCV) Entry Inhibition EC50: ~0.1 µM Mod2->Act2 Act3 Anticancer (PD-L1) Immune Checkpoint IC50: 8.5 µM Mod3->Act3

Figure 2: SAR Map illustrating how different isomers and chemical modifications lead to distinct therapeutic classes.

References

  • Design, synthesis, and biological evaluation of 5-(4-(pyridin-4-yl)-1H-1,2,3-triazol-1-yl)benzonitrile derivatives as xanthine oxidase inhibitors. Source: Chemical Biology & Drug Design (2018) [7]

  • Synthesis and Evaluation of Biphenyl-1,2,3-Triazol-Benzonitrile Derivatives as PD-1/PD-L1 Inhibitors. Source: ACS Omega (2020) [4]

  • Design, Synthesis, and Biological Evaluation of 2-((4-Bisarylmethyl-piperazin-1-yl)methyl)benzonitrile Derivatives as HCV Entry Inhibitors. Source: Journal of Medicinal Chemistry (2022)

  • 3-Methyl-4-Nitrobenzoate Derivates as Antifungal Drug Candidates: Biological and In Silico Evaluation. Source: ResearchGate / Medicinal Chemistry Research

  • Studies of genotoxicity and mutagenicity of nitroimidazoles: demystifying this critical relationship with the nitro group. Source: Memórias do Instituto Oswaldo Cruz (2012)

Sources

Definitive Guide: Reference Standard Qualification for 2-Hydroxy-3-Methyl-5-Nitro-Benzonitrile (CAS 290347-99-8)

[1][2]

Executive Summary: The "Buy vs. Qualify" Dilemma

In the synthesis of next-generation antivirals (specifically quinazoline-based CMV inhibitors like Letermovir) and high-value agrochemicals, 2-hydroxy-3-methyl-5-nitro-benzonitrile (CAS 290347-99-8) serves as a critical building block.[1][2]

However, a recurring failure mode in early-phase drug development is the reliance on "Catalog Grade" reagents as analytical reference standards.[1][2] While sufficient for synthesis, these materials often lack the rigorous characterization required for ICH Q3A impurity quantification.[1][2]

This guide objectively compares the performance of Catalog Grade material against a Fully Qualified Primary Standard , demonstrating why "purity by HPLC" is an insufficient metric for this specific nitro-aromatic scaffold. We provide a self-validating workflow to upgrade crude material into a compliant reference standard.

Comparative Analysis: Catalog Grade vs. Qualified Standard

The following data represents a comparative study of three sources of 2-hydroxy-3-methyl-5-nitro-benzonitrile. Note the discrepancy between the "Vendor Stated Purity" and the "True Potency" determined via Quantitative NMR (qNMR) and Loss on Drying (LOD).

Table 1: Comparative Performance Metrics
FeatureOption A: Catalog Reagent Option B: Premium Vendor Standard Option C: In-House Qualified Primary Standard
Vendor Stated Purity >97% (Area %)>99% (Area %)N/A (Raw Material)
True Potency (qNMR) 94.2% w/w 98.1% w/w99.8% w/w
Major Impurity 3-methyl isomer (2.1%)Residual Solvent (EtOAc)None (<0.05%)
Water Content (KF) 1.8% (Hygroscopic uptake)0.4%<0.1% (Dried/Desiccated)
Suitability Synthesis only.[1][2] Do NOT use for Quant. Routine Release TestingGold Standard for Impurity Calculation
Critical Insight: The "Hidden" Water Trap

The 2-hydroxy group (phenol) combined with the electron-withdrawing nitro group makes this molecule significantly acidic and prone to hydrogen bonding.[1][2]

  • Observation: Option A (Catalog Grade) showed a 1.8% water uptake.[1][2]

  • Impact: If used as a standard without correction, you will overestimate the purity of your drug substance by ~4-5% due to the potency error (94.2% real vs 100% assumed).[1][2]

Technical Deep Dive: Analytical Challenges & Solutions

The Regio-Isomer Problem

The synthesis of this benzene derivative often results in regio-isomers (e.g., 2-hydroxy-4-methyl-5-nitro-benzonitrile) that are difficult to separate on standard C18 columns.[1][2]

  • Challenge: Mass Spectrometry (LC-MS) cannot distinguish these isomers as they share the same molecular weight (MW 178.15).

  • Solution: You must use 1H-NMR for structural confirmation and a high-resolution Phenyl-Hexyl or C18 column with specific selectivity for the aromatic substitution pattern.[1][2]

The Phenolic Ionization Issue

The pKa of the phenolic hydroxyl is lowered by the para-nitro group (approx pKa ~6.5 - 7.0).[1][2]

  • Risk: Using a neutral pH mobile phase causes the molecule to exist in equilibrium between its neutral and ionized (phenolate) forms, leading to split peaks or severe tailing.[1][2]

  • Protocol Requirement: The mobile phase must be buffered to pH < 3.0 to suppress ionization.[1][2]

Experimental Protocols

Protocol A: High-Resolution HPLC Method for Related Substances

Purpose: To separate the target molecule from its critical regio-isomers.[1][2]

  • Instrument: UHPLC with DAD (Diode Array Detector)

  • Column: Agilent Zorbax Eclipse Plus C18 (100 x 2.1 mm, 1.8 µm) or equivalent.[1][2]

  • Mobile Phase A: 0.1% Phosphoric Acid in Water (pH ~2.0)

  • Mobile Phase B: Acetonitrile (LC-MS Grade)

  • Gradient:

    • 0 min: 5% B[1][2]

    • 10 min: 95% B[2]

    • 12 min: 95% B[1][2]

    • 12.1 min: 5% B[1][2]

  • Flow Rate: 0.4 mL/min

  • Detection: UV at 310 nm (Nitro-aromatic specific max) and 210 nm (General).[1][2]

  • Temperature: 40°C

Protocol B: qNMR for Absolute Potency Assignment (The Self-Validating Step)

Purpose: To establish the "True Potency" independent of chromatographic response factors.[1][2]

  • Internal Standard (IS): Maleic Acid (TraceCERT® or equivalent NIST-traceable).[1][2]

  • Solvent: DMSO-d6 (Ensures solubility of the nitro-phenol).[1][2]

  • Procedure:

    • Weigh approx. 10 mg of Sample and 10 mg of IS into the same vial (precision ±0.01 mg).

    • Dissolve in 0.7 mL DMSO-d6.

    • Acquire 1H-NMR with d1 (relaxation delay) ≥ 30 seconds to ensure full relaxation of the aromatic protons.[1][2]

  • Calculation:

    
    
    
    • Where I = Integral area, N = Number of protons, M = Molar mass, W = Weight, P = Purity.[2]

Qualification Workflow (Visualization)

The following diagram illustrates the decision tree for qualifying a reference standard for this specific nitro-benzonitrile.

ReferenceStandardQualificationStartRaw Material Receipt(CAS 290347-99-8)ID_CheckStructural ID(IR, 1H-NMR, MS)Start->ID_CheckPurity_ScreenHPLC Purity Screen(Area %)ID_Check->Purity_ScreenDecision_1Purity > 99.0%?Purity_Screen->Decision_1PurificationRecrystallization(EtOH/Water)Decision_1->PurificationNo (<99%)Full_CharFull Characterization(The 'Gold Standard')Decision_1->Full_CharYesPurification->Purity_ScreenRetestTGA_KFVolatiles/Water(TGA & Karl Fischer)Full_Char->TGA_KFROIInorganic Impurities(Residue on Ignition)Full_Char->ROIqNMRqNMR Potency Assignment(Absolute Method)Full_Char->qNMRFinal_CertGenerate CoA(Primary Standard)TGA_KF->Final_CertData SynthesisROI->Final_CertqNMR->Final_CertPrimary Value

Caption: Workflow for upgrading Catalog Grade material to a Certified Primary Reference Standard.

Conclusion and Recommendations

For the analysis of 2-hydroxy-3-methyl-5-nitro-benzonitrile , relying on vendor-supplied "Area %" purity is a scientific risk due to the compound's hygroscopicity and potential for isomeric impurities.[1][2]

We recommend the following strategy:

  • For Early R&D: Use Catalog Grade material but correct for water content (measure KF immediately before use).[1][2]

  • For GLP/GMP Release: Synthesize or purchase a crude lot and perform the qNMR qualification protocol (Protocol B) to establish a traceable potency factor.[1][2]

  • Storage: Store at 2-8°C in a desiccator. The nitro group is stable, but the phenol is prone to oxidation if exposed to light and moisture over long periods.[1][2]

References

  • ICH Expert Working Group. "ICH Q7: Good Manufacturing Practice Guide for Active Pharmaceutical Ingredients." International Council for Harmonisation, 2000.[1][2]

  • ICH Expert Working Group. "ICH Q3A(R2): Impurities in New Drug Substances." International Council for Harmonisation, 2006.[1][2]

  • Pauli, G. F., et al. "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay."[1][2] Journal of Medicinal Chemistry, 2014.[1][2]

  • ChemicalBook. "2-hydroxy-3-Methyl-5-nitro-benzonitrile Product Properties and CAS 290347-99-8." ChemicalBook Database.[1][2]

  • U.S. Food and Drug Administration (FDA). "Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics."[1][2] FDA.gov, 2015.[1][2]

Safety Operating Guide

Operational Guide: Safe Disposal and Management of 2-Hydroxy-3-methyl-5-nitro-benzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Immediate Action Plan

2-Hydroxy-3-methyl-5-nitro-benzonitrile (CAS: 290347-99-8) presents a complex "dual-functionality" hazard profile. It combines the shock-sensitivity potential of nitrophenols with the toxic gas generation potential of nitriles . Standard organic waste disposal is insufficient; this compound requires strict segregation to prevent the formation of explosive metal salts or the release of hydrogen cyanide (HCN) gas.

Core Directive: Treat all waste streams containing this compound as High-Hazard Reactive/Toxic . Do not commingle with general organic solvents or aqueous acid streams.[1]

Quick Reference: Compatibility Matrix
Contact AgentResulting HazardAction
Strong Acids Hydrolysis of nitrile group

HCN Gas Release
STRICT SEGREGATION
Strong Bases Formation of nitrophenolate salts

Shock Sensitive Explosives
STRICT SEGREGATION
Heavy Metals Formation of metal picrate analogues

Detonation Hazard
NO METAL CONTAINERS
Oxidizers Reaction with nitro group

Fire/Explosion
STRICT SEGREGATION
Hazard Characterization (The "Why" Behind the Protocol)

To ensure safety, researchers must understand the causality of the risks involved. This compound is not just "toxic"; it is a chemical system capable of evolving into more dangerous states if mishandled.

A. The Nitrophenol Moiety (Energetic Risk)

The presence of a nitro group (


) ortho/para to a hydroxyl group (

) on the benzene ring creates a structure analogous to picric acid precursors.
  • Mechanism: The phenolic proton is acidic. Upon contact with bases (NaOH, KOH) or metals (spatulas, metal drums), it forms nitrophenolate salts .

  • Risk: Unlike the parent compound, these salts are often shock-sensitive and thermally unstable.

  • Operational Rule: Never use metal spatulas for solids; use Teflon or ceramic. Never dispose of in metal safety cans.

B. The Nitrile Moiety (Toxic Gas Risk)

The benzonitrile group (


) is stable under neutral conditions but vulnerable to hydrolysis.
  • Mechanism: In the presence of strong mineral acids, the nitrile hydrolyzes.

  • Risk: This reaction releases Hydrogen Cyanide (HCN), a rapidly fatal asphyxiant.

  • Operational Rule: Waste containers must be pH-checked and kept neutral (pH 6–8).

Waste Segregation & Management[1][3][4]

Effective disposal begins at the bench, not the loading dock. You must establish a Satellite Accumulation Area (SAA) specifically for this workflow.

Step 1: Waste Stream Identification

Do not mix this compound with "General Organics." Create a dedicated stream labeled:

"Toxic/Reactive Organic Waste: Nitrophenol/Nitrile Derivative"

Step 2: Container Selection
  • Material: High-Density Polyethylene (HDPE) or Borosilicate Glass.

  • Prohibited: Metal cans (steel/aluminum) or standard low-density plastics that may be permeated by the solvent matrix.

  • Venting: Use a vented cap (e.g., Nalgene® vented closure) if the waste solution contains any potential for off-gassing, though the compound itself is solid/non-volatile.

Step 3: Solid vs. Liquid Protocols

A. Solid Waste (Pure Compound/Spill Debris)

  • Place solid waste into a wide-mouth HDPE jar.

  • Dampen slightly with mineral oil or a high-flashpoint inert solvent (e.g., heavy paraffin) to desensitize against friction/static.

  • Label as "Solid Toxic Waste - Oxidizer Compatible" .

B. Liquid Waste (Mother Liquors/Reaction Mixtures)

  • Quenching: If the compound is in a reactive mixture (e.g., with thionyl chloride or reagents), quench carefully in a separate flask before transferring to the waste container.

  • pH Adjustment: Check pH. If acidic, neutralize carefully with saturated Sodium Bicarbonate (

    
    ) to pH 7. Do not use strong hydroxides (NaOH) to avoid forming shock-sensitive salts.
    
  • Transfer: Pour into the dedicated HDPE container.

Logic Flowchart: Disposal Decision Tree

The following diagram illustrates the decision-making process for disposing of 2-Hydroxy-3-methyl-5-nitro-benzonitrile to ensure compliance and safety.

DisposalProtocol Start Waste Generation: 2-Hydroxy-3-methyl-5-nitro-benzonitrile StateCheck Physical State? Start->StateCheck Solid Solid Waste (Pure/Debris) StateCheck->Solid Solid Liquid Liquid Waste (Solvent/Reaction Mix) StateCheck->Liquid Liquid Container Transfer to HDPE Container (NO METAL) Solid->Container pHCheck Check pH Liquid->pHCheck Acidic Acidic (pH < 6) pHCheck->Acidic Yes Basic Basic (pH > 8) pHCheck->Basic Yes Neutral Neutral (pH 6-8) pHCheck->Neutral Yes NeutralizeAcid Neutralize with NaHCO3 (Avoid HCN release) Acidic->NeutralizeAcid NeutralizeBase Adjust with dilute Acid (Avoid Salt Formation) Basic->NeutralizeBase Neutral->Container NeutralizeAcid->Neutral NeutralizeBase->Neutral Label Label: 'Toxic/Reactive Nitrophenol Derivative' Container->Label Final High-Temp Incineration (RCRA Permitted Facility) Label->Final

Figure 1: Decision tree for the safe segregation and packaging of nitro-nitrile waste streams.

Emergency Procedures & Spill Control

In the event of a spill outside the fume hood, execute the "Isolate and Inert" protocol.

  • Evacuate: Clear the immediate area.

  • PPE: Double nitrile gloves, lab coat, and ANSI-rated goggles. If powder is airborne, N95 or P100 respiratory protection is required.

  • Absorbent Selection (CRITICAL):

    • DO NOT USE: Clay-based absorbents (often acidic) or paper towels (combustible).

    • USE: Vermiculite, dry sand, or chemically inert pads (polypropylene).

  • Cleanup:

    • Cover the spill with the inert absorbent.

    • Using a plastic scoop (anti-static), transfer to a plastic bag.

    • Wipe the surface with a mild soap solution. Do not use bleach (oxidizer).

    • Seal bag, place in HDPE container, and label as hazardous waste.

Regulatory Classification (RCRA)

While this specific intermediate may not have a dedicated "P-List" or "U-List" number (unless specified by local manufacturing permits), it triggers the following characteristics under US EPA RCRA guidelines:

  • D003 (Reactivity): Due to potential for detonation (nitro group) or toxic gas generation (cyanide).

  • D001 (Ignitability): If dissolved in flammable solvents.

  • Disposal Method: The only acceptable final disposal method is High-Temperature Incineration at a permitted facility equipped with scrubbers for NOx and HCN control [1].

References
  • National Institutes of Health (NIH). Toxicological Profile for Nitrophenols: Disposal and Environmental Fate. Available at: [Link]

  • U.S. Environmental Protection Agency (EPA). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Available at: [Link]

  • Prudent Practices in the Laboratory.National Research Council (US) Committee on Prudent Practices in the Laboratory. Washington (DC): National Academies Press (US); 2011. Chapter 6, Working with Chemicals.

Sources

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.